Product packaging for 3,4-Dichloro-1H-indazole(Cat. No.:)

3,4-Dichloro-1H-indazole

Cat. No.: B15070310
M. Wt: 187.02 g/mol
InChI Key: UAMXXVLTISVGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dichloro-1H-indazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a substituted 1H-indazole, it serves as a key synthetic intermediate for the development of novel biologically active compounds. The indazole core is a privileged structure in pharmacology, found in numerous FDA-approved drugs and clinical candidates targeting a range of diseases, particularly in oncology . For instance, derivatives based on the 1H-indazole-3-carboxylic acid structure have been extensively studied as lead compounds for their antispermatogenic and anticancer activities . The specific chlorine substitutions on the indazole ring make this compound a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are commonly used to introduce diverse aromatic groups at the C-5 position to explore structure-activity relationships and enhance biological activity . Researchers utilize this and related halogenated indazoles to design and synthesize potential inhibitors targeting various kinases and pathways involved in cell proliferation and apoptosis . The structural motifs accessible from this compound are relevant in the exploration of new antitumor agents, as similar disubstituted indazole hybrids have demonstrated promising inhibitory effects against human cancer cell lines, including chronic myeloid leukemia (K562) and hepatoma (Hep-G2) . This product is intended for research applications in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B15070310 3,4-Dichloro-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMXXVLTISVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Dichloro-1H-indazole, a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also presents a detailed, plausible experimental protocol for its synthesis based on established methods for analogous compounds.

Core Chemical Properties

PropertyData
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
CAS Number Not explicitly found in searches.
Melting Point Data not available.
Boiling Point Data not available.
Solubility Expected to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and methanol.
Appearance Likely a solid at room temperature.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of chlorinated indazoles can be achieved through the nitrosation of the corresponding chloro-substituted 2-methylacetanilides. A United States patent describes a process for preparing substituted indazoles from ortho-toluidine derivatives[1]. Furthermore, a detailed protocol for the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline is available and can be adapted for the synthesis of this compound[2].

The proposed synthesis involves a two-step process starting from the commercially available 3,4-dichloro-2-methylaniline. The first step is the acetylation of the aniline to form N-(3,4-dichloro-2-methylphenyl)acetamide. The second step is an intramolecular cyclization via nitrosation to yield this compound.

Step 1: Synthesis of N-(3,4-dichloro-2-methylphenyl)acetamide

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloro-2-methylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield N-(3,4-dichloro-2-methylphenyl)acetamide.

Step 2: Synthesis of this compound

Methodology:

  • Suspend the N-(3,4-dichloro-2-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not available in the searched literature, the following are the expected key features based on the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a broad singlet for the N-H proton of the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons attached to chlorine atoms will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration, along with absorption bands corresponding to C=C and C-N stretching of the aromatic heterocyclic system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (187.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Significance and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] They are key components in a variety of therapeutic drugs with applications including anti-cancer, anti-inflammatory, and antimicrobial treatments.[4][5] The introduction of halogen atoms, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive compounds and for structure-activity relationship (SAR) studies in drug discovery programs.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitrosative Cyclization 3,4-dichloro-2-methylaniline 3,4-dichloro-2-methylaniline N-(3,4-dichloro-2-methylphenyl)acetamide N-(3,4-dichloro-2-methylphenyl)acetamide 3,4-dichloro-2-methylaniline->N-(3,4-dichloro-2-methylphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid This compound This compound N-(3,4-dichloro-2-methylphenyl)acetamide->this compound Sodium Nitrite, Glacial Acetic Acid

References

Technical Guide: 3,4-Dichloro-1H-indazole (CAS: 1388065-23-3) - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the available technical information for the chemical compound 3,4-Dichloro-1H-indazole, identified by the CAS number 1388065-23-3. An extensive search of publicly available scientific literature, patent databases, and chemical repositories was conducted to compile a comprehensive technical guide.

The investigation reveals that while this compound is listed by several chemical suppliers and its basic chemical identity is established, there is a notable absence of published research on its synthesis, physicochemical properties, biological activity, or potential applications in drug development. The compound is likely a novel or sparsely studied entity, potentially synthesized for inclusion in chemical screening libraries.

This guide summarizes the limited information that can be ascertained and provides context on the broader class of substituted indazoles to offer a foundational understanding for researchers interested in this molecule.

Compound Identification and Basic Properties

This compound is a heterocyclic aromatic compound. The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and its wide range of biological activities.[1]

The basic properties of this compound are presented in Table 1. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

PropertyValueSource
CAS Number 1388065-23-3
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Canonical SMILES C1=CC=C2C(=C1Cl)C(=NN2)Cl
InChI Key Not Available

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not available in the current scientific literature. However, general synthetic routes for substituted indazoles are well-established. These methods often serve as a starting point for the synthesis of novel derivatives.

A potential synthetic workflow for this compound could be hypothesized based on known indazole syntheses, such as the Jacobsen or Davis-Beirut reaction, starting from an appropriately substituted aniline or other precursor. A generalized conceptual workflow is depicted below.

G Conceptual Synthetic Workflow for Substituted Indazoles cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization 1. NaNO2, Acid Cyclization Cyclization Diazotization->Cyclization 2. Intramolecular Reaction Indazole Core Indazole Core Cyclization->Indazole Core

Figure 1. A generalized workflow for the synthesis of the indazole core from a substituted aniline precursor.

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or mechanism of action for this compound. The broader class of indazole derivatives, however, has been shown to exhibit a wide range of pharmacological effects, including but not limited to:

  • Antitumor Activity: Many indazole-containing compounds have been investigated as kinase inhibitors and anticancer agents.[1]

  • Anti-inflammatory Properties: Substituted indazoles have been explored for their potential in treating inflammatory diseases.[1]

  • Antimicrobial and Antiviral Effects: Certain indazole derivatives have demonstrated activity against various pathogens.

Given the lack of specific data for this compound, a logical relationship for initiating a preliminary biological screening cascade is proposed. This workflow outlines a typical progression from initial high-throughput screening to more detailed mechanistic studies.

G Proposed Biological Screening Cascade Compound This compound HTS High-Throughput Screening (e.g., Kinase Panel, Cell Viability) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Active Hit_ID->End Inactive Target_Validation Target Validation (e.g., Cellular Thermal Shift Assay) Dose_Response->Target_Validation MOA Mechanism of Action Studies (Signaling Pathway Analysis) Target_Validation->MOA

References

3,4-Dichloro-1H-indazole: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical characteristics of 3,4-Dichloro-1H-indazole. Due to the limited availability of experimental data for this specific isomer, this document also includes data for related dichlorinated indazole compounds to offer a comparative context. Furthermore, detailed experimental protocols are provided for the determination of key physical properties, enabling researchers to characterize newly synthesized samples.

Quantitative Data Summary

Property3,5-Dichloro-1H-indazole4,6-Dichloro-1H-indazole4-Chloro-1H-indazole
Molecular Formula C₇H₄Cl₂N₂C₇H₄Cl₂N₂C₇H₅ClN₂
Molecular Weight ( g/mol ) 187.03187.03152.58
Melting Point (°C) 240 - 242Not Available155 - 160[1]
Boiling Point (°C) Not AvailableNot AvailableNot Available
Solubility Sparingly soluble in water (0.26 g/L at 25°C)Not AvailableNot Available
Appearance White to Cream SolidNot AvailableSolid

Experimental Protocols

The following section details the methodologies for determining the primary physical characteristics of a solid organic compound such as this compound.

Melting Point Determination

Objective: To determine the temperature at which the solid compound transitions to a liquid phase.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. For a pure compound, this range should be narrow (typically 1-2 °C).

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents of varying polarities will be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • To a test tube containing 1 mL of the solvent, a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

    • The mixture is agitated or sonicated at a constant temperature (e.g., 25 °C) for a set period.

    • Visual observation is used to determine if the solid has dissolved.

    • If the compound dissolves, further increments are added until saturation is reached to determine the approximate solubility.

    • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

Spectral Analysis

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the structure of the molecule.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The absorption bands are correlated to specific functional groups and bond vibrations.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

  • Data Analysis: The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern can provide structural information.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent physical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Physical Characterization cluster_data Data Analysis & Reporting start Starting Materials (e.g., Dichloroaniline derivative) reaction Chemical Reaction (e.g., Diazotization and Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Spectral Interpretation & Data Compilation mp->analysis sol->analysis nmr->analysis ir->analysis ms->analysis report Technical Guide / Whitepaper analysis->report

Caption: General workflow for the synthesis and physical characterization of a novel chemical compound.

References

Spectroscopic Profile of 3,4-Dichloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available experimental spectroscopic dataset (NMR, IR, MS) for 3,4-dichloro-1H-indazole. The data presented in this guide is therefore predicted based on established spectroscopic principles and data from analogous compounds. The experimental protocols provided are generalized standard procedures for the acquisition of such data.

Introduction

This compound is a halogenated derivative of the bicyclic heteroaromatic compound indazole. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. The introduction of chlorine atoms onto the benzene ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a predicted spectroscopic profile of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the parent indazole scaffold and comparison with data from other chlorinated indazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 13.5br s-N1-H
~8.1 - 8.3d~1.0H-3
~7.6 - 7.8d~8.5H-7
~7.3 - 7.5t~8.0H-6
~7.1 - 7.3d~7.5H-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~142C-7a
~135C-3
~130C-4
~128C-3a
~125C-6
~122C-5
~115C-7

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretching
1620-1600MediumC=C aromatic stretching
1500-1450StrongC=C aromatic stretching
1100-1000StrongC-Cl stretching
850-750StrongC-H out-of-plane bending

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
186/188/190High[M]⁺ (isotopic pattern for 2 Cl)
151/153Medium[M-Cl]⁺
124Medium[M-Cl-HCN]⁺
89High[C₆H₃Cl]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragment ions. Pay close attention to the isotopic pattern of the chlorine atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis and Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report / Whitepaper Interpretation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for the heterocyclic compound 3,4-dichloro-1H-indazole. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of indazole derivatives in the field of drug development. The predicted spectral data, detailed experimental protocols, and illustrative diagrams of relevant workflows and biological pathways are presented to facilitate a comprehensive understanding of this molecule's characteristics and its potential role in medicinal chemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values have been computationally generated using established prediction methodologies and are provided as a reference for spectral assignment and structural verification. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (N-H)~13.0 - 13.5br s-
H-5~7.5 - 7.7d8.0 - 9.0
H-6~7.2 - 7.4t7.0 - 8.0
H-7~7.8 - 8.0d7.0 - 8.0

br s = broad singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C-3~135 - 140
C-3a~120 - 125
C-4~115 - 120
C-5~125 - 130
C-6~120 - 125
C-7~110 - 115
C-7a~140 - 145

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and similar heterocyclic compounds.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For compounds with exchangeable protons like the N-H in indazoles, DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for the observation of the N-H proton signal.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration : Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Acquisition Time (at) : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds. The delay should be long enough to allow for full relaxation of the protons.

    • Number of Scans (ns) : 8-16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width (sw) : A spectral width of 12-16 ppm is generally adequate for most organic compounds.

  • Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Instrument Setup : Use the same sample and ensure the instrument is tuned to the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time (at) : 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) is required.

    • Spectral Width (sw) : A spectral width of 200-250 ppm is standard for ¹³C NMR.

  • Processing :

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS.

Visualizations

Signaling Pathway of Indazole Derivatives

Indazole derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. The following diagram illustrates a generalized signaling pathway that could be modulated by a substituted indazole.

Indazole_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activation Indazole This compound (Potential Inhibitor) Indazole->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression (Cell Proliferation, Survival) Nucleus->Gene_Expression Regulation

Caption: Generalized kinase signaling pathway potentially inhibited by indazole derivatives.

Experimental Workflow for NMR Analysis in Drug Discovery

NMR spectroscopy is an integral part of the drug discovery and development pipeline. The following diagram outlines a typical workflow where NMR is employed for hit identification, lead optimization, and structural biology studies.

NMR_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Purification Purification (Chromatography) Compound_Synthesis->Purification Structure_Verification Structure Verification (¹H, ¹³C NMR, MS) Purification->Structure_Verification Biological_Screening Biological Screening (Hit Identification) Structure_Verification->Biological_Screening Verified Compound Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization Active Hit Lead_Optimization->Compound_Synthesis New Analogs Protein_NMR Protein-Ligand NMR (Binding Studies) Lead_Optimization->Protein_NMR Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection Protein_NMR->Lead_Optimization Binding Mode Data

Caption: A typical NMR-integrated workflow in a drug discovery program.

Navigating the Solubility Landscape of 3,4-Dichloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,4-dichloro-1H-indazole in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine this crucial parameter. The guide outlines a detailed experimental protocol, a template for data presentation, and a discussion of the expected solubility profile based on the physicochemical properties of analogous compounds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not extensively reported. Researchers are encouraged to use the experimental protocols outlined below to generate this data. For comparative purposes, the aqueous solubility of a related isomer, 3,5-dichloro-1H-indazole, is noted as sparingly soluble (0.26 g/L at 25°C)[1]. This suggests that dichlorinated indazoles may generally exhibit limited solubility in polar protic solvents like water.

To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., N,N-Dimethylformamidee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined from the analytical measurement and the dilution factor.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Expected Solubility Profile: A Qualitative Discussion

The solubility of a solid in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The this compound molecule possesses both polar (the indazole ring with its nitrogen atoms) and nonpolar (the dichlorinated benzene ring) characteristics.

  • Polar Solvents: In polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF), the dipole-dipole interactions between the solvent and the indazole moiety are expected to contribute to solubility. The presence of the two chlorine atoms, being electron-withdrawing, will also influence the molecule's dipole moment.

  • Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the solubility is likely to be lower and driven primarily by van der Waals forces interacting with the dichlorinated benzene portion of the molecule.

  • Protic Solvents: In polar protic solvents such as alcohols (methanol, ethanol), hydrogen bonding between the solvent and the N-H group of the indazole ring can enhance solubility.

  • Effect of Chlorine Substituents: The two chlorine atoms on the benzene ring increase the molecular weight and the crystal lattice energy of the compound compared to unsubstituted indazole. Higher crystal lattice energy requires more energy to overcome, which can lead to lower solubility. However, the chloro-substituents also increase the molecule's lipophilicity, which might enhance solubility in less polar organic solvents.

Given these considerations, it is anticipated that this compound will exhibit moderate solubility in polar aprotic and protic organic solvents and lower solubility in nonpolar solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter supernatant through a 0.22 µm filter E->F G Dilute filtered sample to a known concentration F->G H Analyze by a validated method (e.g., HPLC) G->H I Quantify using a standard calibration curve H->I J Calculate solubility (e.g., g/100 mL) I->J K Repeat for reproducibility J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational approach for researchers to systematically determine and understand the solubility of this compound in organic solvents, a critical parameter for its application in research and development.

References

An In-depth Technical Guide to the Tautomerism and Stability of 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 3,4-dichloro-1H-indazole, focusing on their relative stability. While direct experimental and computational data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of indazole chemistry to provide a robust predictive analysis. It includes detailed experimental and computational methodologies for researchers aiming to study this compound or its derivatives.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, is a crucial scaffold in medicinal chemistry, appearing in a variety of approved drugs.[1] Its structure, featuring a benzene ring fused to a pyrazole ring, allows for the existence of two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic properties, hydrogen bonding capability, and ultimately its biological activity.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[2] This preference is attributed to the benzenoid character of the fused benzene ring in the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer.[3] The energy difference for the parent indazole molecule is in the range of 2.3-3.6 kcal/mol.[2] Substituents on the indazole core can modulate this energy difference, though the 1H-tautomer typically remains the predominant form.[4]

Tautomerism of this compound

For this compound, two tautomeric forms are possible: this compound and 3,4-dichloro-2H-indazole. Based on the established principles for substituted indazoles, the 1H-tautomer is predicted to be the more stable and predominant form. The electron-withdrawing nature of the chlorine atoms is not expected to overcome the inherent energetic preference for the benzenoid system of the 1H-tautomer.

SynthesisWorkflow Start 2-Methyl-trichloroacetanilide Step1 Mix with glacial acetic acid and acetic anhydride Start->Step1 Step2 Add Sodium Nitrite Step1->Step2 Step3 Nitrosation and Ring Closure Step2->Step3 Step4 Pour into water, stir, and filter Step3->Step4 Step5 Treat with 5% NaOH at 90-95°C Step4->Step5 Step6 Filter and acidify with HCl Step5->Step6 Step7 Cool, filter, wash, and dry Step6->Step7 End Chlorinated Indazole Product Step7->End XRayWorkflow Start Purified Compound Step1 Grow Single Crystals (e.g., slow evaporation) Start->Step1 Step2 Mount Crystal on Goniometer Step1->Step2 Step3 Expose to Monochromatic X-ray Beam Step2->Step3 Step4 Collect Diffraction Data Step3->Step4 Step5 Solve Phase Problem Step4->Step5 Step6 Generate Electron Density Map Step5->Step6 Step7 Refine Atomic Positions Step6->Step7 End 3D Molecular Structure Step7->End

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile substitution patterns have led to the development of a wide array of derivatives with significant biological activities.[1] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of substituted indazoles, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and application of this promising class of compounds.

Anti-Cancer Activity of Substituted Indazoles

Substituted indazoles have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4]

Quantitative Anti-Cancer Data

The anti-proliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

CompoundCell LineIC50 (µM)Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21[5]
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA549 (lung)18.6[5]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA2780 (ovarian)5.47[2]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (lung)7.73[2]
Compound 2f (an indazole derivative)Multiple lines0.23–1.15[6][7]
Compound 6o (1H-indazole-3-amine derivative)K562 (leukemia)5.15[8]
Compound 6o (1H-indazole-3-amine derivative)HEK-293 (normal)33.2[8]
Key Mechanisms of Anti-Cancer Action

1. Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9] Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key targets.[10][11]

VEGFR-2 Signaling Pathway Inhibition:

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole Substituted Indazole (e.g., Axitinib, Pazopanib) Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indazoles.

2. Induction of Apoptosis: Certain substituted indazoles can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[7][8]

Bcl-2 Family Mediated Apoptosis Pathway:

Apoptosis_Pathway Indazole Substituted Indazole (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the Bcl-2 family pathway by substituted indazoles.

3. Cell Cycle Arrest: Some indazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

Experimental Protocols: Anti-Cancer Activity

Synthesis of N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide:

  • A mixture of 2-allyl-5-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in 25 ml of absolute ethanol is heated at 60°C for 6 hours.

  • After the reaction, the solution is cooled, and the pH is adjusted to 7-8 with 5% aqueous potassium bicarbonate.

  • The product is extracted with ethyl acetate, and the organic phase is washed with brine and dried over magnesium sulfate.

  • The solvent is removed to yield the amine, which is then dissolved in pyridine (5 ml).

  • 4-methoxybenzenesulfonyl chloride (1.25 mmol) is added, and the mixture is reacted at room temperature for 24 hours.

  • The reaction mixture is concentrated, and the residue is purified by flash chromatography (ethyl acetate:hexane 1:9) to yield the final product.[3]

In Vitro Antiproliferative Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the indazole derivatives and incubated for an additional 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cancer cells are treated with the indazole compound for the desired time.

  • Both floating and adherent cells are collected and washed with PBS.

  • The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

Anti-Inflammatory Activity of Substituted Indazoles

Indazole derivatives have shown significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory mediators.[14][15]

Quantitative Anti-Inflammatory Data
CompoundAssayIC50Reference
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-Lipoxygenase inhibition44 nM[15]
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-olGuinea pig tracheal segment contraction2.9 µM[15]
IndazoleCyclooxygenase-2 (COX-2) inhibition22.34 µM[16]
5-AminoindazoleCyclooxygenase-2 (COX-2) inhibition12.32 µM[16]
6-NitroindazoleCyclooxygenase-2 (COX-2) inhibition23.42 µM[16]
Key Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of substituted indazoles are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1.[14][16]

General Anti-Inflammatory Workflow:

Anti_Inflammatory_Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Cellular Activation (e.g., Macrophages) Inflammatory_Stimulus->Cellular_Activation COX2_LOX COX-2 / 5-LOX Cellular_Activation->COX2_LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cellular_Activation->Cytokines Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Cytokines->Inflammation Indazole Substituted Indazole Indazole->COX2_LOX Inhibits Indazole->Cytokines Inhibits Production

Caption: General mechanism of anti-inflammatory action of substituted indazoles.

Experimental Protocols: Anti-Inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay:

  • Wistar rats are divided into control, standard (diclofenac), and test groups (different doses of indazole derivatives).

  • The test compounds or vehicle are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group.[16]

In Vitro COX-2 Inhibition Assay:

  • A commercial COX inhibitor screening assay kit is used.

  • The assay is performed in a 96-well plate.

  • Recombinant human COX-2 enzyme is incubated with the test compounds at various concentrations.

  • Arachidonic acid is added to initiate the reaction.

  • The production of prostaglandins is measured, typically via a colorimetric or fluorometric method, to determine the extent of COX-2 inhibition.[17]

Antimicrobial Activity of Substituted Indazoles

A variety of substituted indazoles have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[18][19]

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

CompoundBacterial/Fungal StrainZone of Inhibition (cm)Reference
5i (N-methyl-3-aryl indazole)Xanthomonas campestris2.3[10][18]
5f (N-methyl-3-aryl indazole)Xanthomonas campestris2.2[10][18]
5a (N-methyl-3-aryl indazole)Xanthomonas campestris2.1[10][18]
5j (N-methyl-3-aryl indazole)Bacillus megaterium1.6[10][18]
5a (N-methyl-3-aryl indazole)Bacillus megaterium1.5[10][18]
5j (N-methyl-3-aryl indazole)Escherichia coli1.6[10]
5a (N-methyl-3-aryl indazole)Escherichia coli1.5[10]
5b (N-methyl-3-aryl indazole)Candida albicans1.6[10]
Experimental Protocols: Antimicrobial Activity

Agar Well Diffusion Method:

  • Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.

  • Wells of a specific diameter (e.g., 8 mm) are created in the agar using a sterile cork borer.

  • A defined concentration of the test indazole derivative (dissolved in a suitable solvent like DMSO) is added to each well.

  • A standard antibiotic (e.g., streptomycin) and the solvent alone serve as positive and negative controls, respectively.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[18]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Serial two-fold dilutions of the indazole compounds are prepared in a liquid growth medium in 96-well microplates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The microplates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Conclusion and Future Directions

Substituted indazoles represent a versatile and highly valuable scaffold in the field of drug discovery. The extensive research into their anti-cancer, anti-inflammatory, and antimicrobial activities has yielded a wealth of data and a number of promising lead compounds. The ability of these compounds to interact with a diverse range of biological targets underscores their potential for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the substitution patterns on the indazole ring and the resulting biological activity will enable the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which these compounds exert their effects will be crucial for their optimization and clinical translation.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising indazole derivatives are necessary to assess their drug-likeness and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of substituted indazoles with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

The continued exploration of the chemical space around the indazole nucleus holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

Potential Therapeutic Targets of Dichloroindazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroindazole derivatives represent a class of small molecules with significant therapeutic potential, particularly in oncology and contraception. These compounds exhibit diverse mechanisms of action, primarily centered on the disruption of cellular energy metabolism and protein chaperone function. This technical guide provides a comprehensive overview of the core therapeutic targets of two prominent dichloroindazole derivatives, Lonidamine and Gamendazole, with a focus on their signaling pathways, experimental validation, and quantitative inhibitory data.

Lonidamine: A Disrupter of Cancer Cell Energy Metabolism

Lonidamine (LND), a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been extensively studied for its anticancer properties. Its primary mechanism of action involves the targeted disruption of energy metabolism in cancer cells, which exhibit a high dependence on glycolysis even in the presence of oxygen (the Warburg effect).[1][2]

Core Therapeutic Targets

Lonidamine's multifaceted mechanism of action involves several key targets within cancer cells:

  • Hexokinase (HK): Lonidamine is a well-established inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[2][3] Specifically, it targets mitochondrially-bound hexokinase II (HK-II), which is often overexpressed in cancer cells.[2] Inhibition of HK-II leads to a reduction in glycolytic flux and subsequent depletion of ATP, the cell's primary energy currency.[2]

  • Mitochondrial Respiration: Lonidamine also directly impacts mitochondrial function. It has been shown to inhibit the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[4] Furthermore, it inhibits Complex II (succinate-ubiquinone reductase) of the electron transport chain.[4] This dual inhibition of glycolysis and mitochondrial respiration severely compromises the energy production capabilities of cancer cells.

  • Monocarboxylate Transporters (MCTs): There is evidence to suggest that Lonidamine can inhibit the efflux of lactic acid from cancer cells by targeting monocarboxylate transporters.[4] This leads to intracellular acidification, further contributing to cellular stress and apoptosis.

Signaling Pathways and Cellular Consequences

The inhibition of these primary targets by Lonidamine triggers a cascade of downstream signaling events, ultimately leading to cancer cell death.

By disrupting mitochondrial function and inducing the production of reactive oxygen species (ROS), Lonidamine initiates the intrinsic pathway of apoptosis.[2][4] This involves the dissipation of the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades (caspase-9 and caspase-3), leading to programmed cell death.[5][6] The pro-apoptotic protein Bax has been shown to translocate to the mitochondria as part of this process, while the anti-apoptotic proteins Bcl-xL and Mcl-1 are downregulated.[6]

Lonidamine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_glycolysis Glycolysis cluster_apoptosis_cyto Apoptosis cluster_mitochondrion Mitochondrion Lonidamine Lonidamine HK2 Hexokinase II Lonidamine->HK2 inhibits MPC MPC Lonidamine->MPC inhibits ETC Electron Transport Chain (Complex II) Lonidamine->ETC inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P phosphorylates ATP_gly ATP Glucose->ATP_gly produces Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->MPC Bax Bax MMP ΔΨm Collapse Bax->MMP promotes Apaf1 Apaf-1 Casp9_cyto Pro-Caspase-9 Apaf1->Casp9_cyto activates Casp9_active Caspase-9 Casp9_cyto->Casp9_active Casp3_cyto Pro-Caspase-3 Casp9_active->Casp3_cyto activates Casp3_active Caspase-3 Casp3_cyto->Casp3_active Apoptosis_cyto Apoptosis Casp3_active->Apoptosis_cyto executes MPC->ETC supplies substrate ROS ROS Production ETC->ROS induces ATP_mito ATP ETC->ATP_mito produces CytC Cytochrome c MMP->CytC releases ROS->MMP induces CytC->Apaf1 activates Lonidamine_Survival_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mek MEK/ERK Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK activates PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates P70S6K p70S6K mTOR->P70S6K activates CellSurvival Cell Survival & Proliferation P70S6K->CellSurvival promotes Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->CellSurvival promotes MitoLND Mito-Lonidamine MitoLND->Akt inhibits phosphorylation MitoLND->P70S6K inhibits phosphorylation Gamendazole_HSP90_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_client HSP90 Client Proteins Gamendazole Gamendazole HSP90 HSP90 Gamendazole->HSP90 inhibits AKT1 AKT1 HSP90->AKT1 stabilizes ERBB2 ERBB2 HSP90->ERBB2 stabilizes Proteasome Proteasome AKT1->Proteasome ubiquitination & targeting CellProliferation Cell Proliferation & Survival AKT1->CellProliferation promotes ERBB2->Proteasome ubiquitination & targeting ERBB2->CellProliferation promotes Degradation Degradation Proteasome->Degradation mediates Gamendazole_Sertoli_Pathway cluster_extracellular Extracellular cluster_sertoli Sertoli Cell Gamendazole Gamendazole HSP90_sertoli HSP90AB1 Gamendazole->HSP90_sertoli binds to EEF1A1_sertoli EEF1A1 Gamendazole->EEF1A1_sertoli binds to NFkB NF-κB HSP90_sertoli->NFkB regulates EEF1A1_sertoli->NFkB regulates IL1a_gene IL-1α Gene NFkB->IL1a_gene activates transcription IL1a_protein IL-1α Protein IL1a_gene->IL1a_protein translates to JunctionalComplex Sertoli-Spermatid Junctional Complex IL1a_protein->JunctionalComplex disrupts SpermatidLoss Spermatid Loss (Infertility) JunctionalComplex->SpermatidLoss leads to

References

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Novel Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive overview of the discovery and historical development of novel indazole-containing compounds, with a focus on their application in oncology. We will delve into the synthesis, mechanism of action, and preclinical/clinical evaluation of key indazole-based drugs, supplemented with detailed experimental protocols and visual representations of signaling pathways and experimental workflows.

A Rich History and a Prolific Present

The indazole ring system, first synthesized in the late 19th century, has seen a surge of interest in recent decades as a core component of numerous biologically active molecules.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates targeting various diseases, most notably cancer.[2][3]

Indazole-based compounds have demonstrated efficacy as inhibitors of a wide range of enzymes, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4] The indazole moiety can act as a bioisostere for other aromatic systems, such as indole, and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has been a cornerstone of its success in drug design.[5]

Key Classes of Bioactive Indazole Compounds

The versatility of the indazole scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. Below, we explore some of the most significant classes of indazole-based compounds that have made a substantial impact in drug discovery.

Kinase Inhibitors

The inhibition of protein kinases is a major strategy in modern cancer therapy. Indazole derivatives have proven to be particularly effective in this arena, with several compounds achieving clinical success.

  • Entrectinib (Rozlytrek™) : An inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[6] Gene fusions involving NTRK, ROS1, or ALK are oncogenic drivers in a variety of solid tumors. Entrectinib's ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases.[7]

  • Axitinib (Inlyta®) : A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[8][9] By blocking VEGFR signaling, axitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. It is approved for the treatment of advanced renal cell carcinoma.[10]

  • Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. Its anti-angiogenic and anti-proliferative effects have led to its approval for renal cell carcinoma and soft tissue sarcoma.

  • CFI-400945 : A highly potent and selective inhibitor of Polo-Like Kinase 4 (PLK4), a key regulator of centriole duplication.[11][12] Dysregulation of PLK4 can lead to aneuploidy, a hallmark of cancer. CFI-400945 is currently in clinical trials for various solid tumors and hematological malignancies.[1][2]

Other Emerging Classes

Beyond kinase inhibition, novel indazole compounds are being explored for a variety of other anticancer mechanisms:

  • Tubulin Polymerization Inhibitors : Some indazole derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

  • Bacterial DNA Gyrase Inhibitors : The indazole scaffold has been utilized to develop novel inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents. This opens avenues for the development of new treatments for infectious diseases.

  • Modulators of Apoptosis : Certain indazole compounds have been found to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic signals.

Data Presentation: A Comparative Look at Key Indazole Kinase Inhibitors

The following tables summarize the quantitative data for the prominent indazole-based kinase inhibitors discussed in this guide.

CompoundTarget Kinase(s)IC50 / KiFDA Approval / Clinical PhaseKey Indications
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKTRKA: 12 nM (IC50)[14]ApprovedNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer
Axitinib VEGFR-1, -2, -3VEGFR-2: 0.2 nM (IC50)ApprovedAdvanced renal cell carcinoma
Pazopanib VEGFRs, PDGFRs, c-KitVEGFR-2: 30 nM (IC50)ApprovedAdvanced renal cell carcinoma, soft tissue sarcoma
CFI-400945 PLK42.8 nM (IC50), 0.26 nM (Ki)[15][16]Phase I/IISolid tumors, acute myeloid leukemia

Table 1: Overview of Key Indazole-Based Kinase Inhibitors

CompoundCell LineAssay TypeIC50 / EC50Reference
Entrectinib KM12 (TRKA fusion)Cell Proliferation35 nM[17]
Axitinib HUVECCell Viability (MTS)0.13 µM[18]
CFI-400945 MDA-MB-468 (Breast)Cell Viability10-50 µM (5 days)[16]
Compound 2f 4T1 (Breast Cancer)Antiproliferative0.23–1.15 μM[19][20]

Table 2: In Vitro Cellular Activity of Selected Indazole Compounds

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole compounds and standardized experimental workflows.

Signaling Pathways

Entrectinib_Signaling_Pathway Ligand Growth Factor (e.g., NGF) TRK_Receptor TRK Receptor Ligand->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K ROS1_Fusion ROS1 Fusion Protein ROS1_Fusion->RAS ROS1_Fusion->PI3K ALK_Fusion ALK Fusion Protein ALK_Fusion->RAS ALK_Fusion->PI3K STAT3 STAT3 ALK_Fusion->STAT3 Entrectinib Entrectinib Entrectinib->TRK_Receptor Entrectinib->ROS1_Fusion Entrectinib->ALK_Fusion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Axitinib_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR-1, 2, 3) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Axitinib Axitinib Axitinib->VEGFR PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Axitinib inhibits VEGFR-mediated signaling to block angiogenesis.

Experimental Workflows

In_Vitro_Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Kinase Prepare Kinase Solution (e.g., TRKA, VEGFR2, PLK4) Start->Prepare_Kinase Prepare_Substrate Prepare Substrate Solution (e.g., Poly(Glu,Tyr) peptide) Start->Prepare_Substrate Prepare_ATP Prepare ATP Solution (with [γ-32P]ATP for radiometric assay) Start->Prepare_ATP Prepare_Inhibitor Prepare Serial Dilutions of Indazole Compound Start->Prepare_Inhibitor Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Kinase->Incubate Prepare_Substrate->Incubate Prepare_ATP->Incubate Prepare_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA or spot on membrane) Incubate->Stop_Reaction Quantify Quantify Phosphorylation (e.g., filter binding, luminescence, ELISA) Stop_Reaction->Quantify Analyze Analyze Data and Calculate IC50 Quantify->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow Start Start: Seed Cells Seed_Cells Seed Cells in 96-well Plate and Allow to Adhere Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Indazole Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze Analyze Data and Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel indazole compounds.

Synthesis of Novel Indazole Derivatives

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol describes a common method for the arylation of a bromo-indazole core.

  • Reaction Setup : To a reaction vessel, add the 5-bromo-indazole derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).[2][21]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio).[21]

  • Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[2]

In Vitro Kinase Assays

Radiometric Kinase Assay (e.g., for TRKA):

This method measures the incorporation of radiolabeled phosphate into a substrate.

  • Reaction Mixture : In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and the indazole compound at various concentrations.[22]

  • Enzyme Addition : Add the purified kinase (e.g., recombinant TRKA enzyme) to initiate the reaction.

  • ATP Addition : Start the kinase reaction by adding ATP solution containing [γ-32P]ATP to a final concentration of, for example, 50 µM.

  • Incubation : Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction : Terminate the reaction by spotting the mixture onto phosphocellulose paper or membrane filters.

  • Washing : Wash the filters extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for PLK4):

This assay quantifies kinase activity by measuring the amount of ADP produced.[15]

  • Kinase Reaction : In a white 384-well plate, set up the kinase reaction by adding the indazole inhibitor, the PLK4 enzyme, and the substrate/ATP mixture in a suitable kinase buffer.[15]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent : Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading : Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

MTT Cell Viability Assay:

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding : Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3][11]

  • Compound Treatment : Treat the cells with a range of concentrations of the indazole compound and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay:

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

  • Cell Seeding : Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.

  • Compound Treatment : Treat the cells with the indazole compound for a defined period (e.g., 24 hours).

  • Recovery : Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Colony Formation : Incubate the plates for 7-14 days to allow for colony formation.

  • Staining : Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[5]

  • Colony Counting : Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2):

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

  • Cell Lysis : After treating cells with the indazole compound, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[6][12]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control to determine changes in their relative expression levels.

In Vivo Xenograft Model

Subcutaneous Xenograft Mouse Model for Efficacy Testing:

This model is used to evaluate the antitumor activity of a compound in a living organism.

  • Cell Preparation : Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel.[3][4]

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : Subcutaneously inject a defined number of cancer cells (e.g., 1-10 million) into the flank of each mouse.[3]

  • Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).[20]

  • Drug Administration : Randomize the mice into treatment and control groups. Administer the indazole compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic and Histological Analysis : At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., Western blot) or histological evaluation (e.g., immunohistochemical staining for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[9]

Conclusion

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. The successful clinical translation of indazole-based kinase inhibitors like Entrectinib and Axitinib, along with the promising preclinical and clinical data for emerging compounds such as CFI-400945, underscores the enduring potential of this versatile heterocyclic system. The ability to readily synthesize a diverse library of indazole derivatives, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of novel and effective therapeutics for a wide range of human diseases. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore and exploit the rich chemical and biological landscape of indazole compounds.

References

A Comprehensive Review of Dichloro-Substituted Indazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] Among the various substituted indazoles, dichloro-substituted derivatives have emerged as a particularly promising class of compounds, exhibiting potent and selective activities against various biological targets. This technical guide provides a comprehensive overview of the current landscape of dichloro-substituted indazole derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

Dichloro-substituted indazole derivatives have been extensively investigated for their therapeutic potential, primarily in the field of oncology. A significant body of research highlights their role as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5]

Kinase Inhibition:

Many dichloro-substituted indazole derivatives have been identified as potent inhibitors of several kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[4] Several studies have focused on developing dichloro-indazole derivatives as FGFR inhibitors. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown significant potential as FGFR inhibitors.[4][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Dichloro-substituted indazoles have been explored as VEGFR-2 inhibitors.[4]

  • Aurora Kinases: These kinases are involved in cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. Indazole-based compounds have been designed as inhibitors of Aurora kinases.[1]

  • Mitogen-activated protein kinase 1 (MAPK1): This kinase plays a crucial role in various human cancers. Indazole-sulfonamide derivatives have been synthesized and show potential as MAPK1 inhibitors.[7]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Antimicrobial and Other Activities:

Beyond their anticancer properties, certain dichloro-substituted indazoles have demonstrated antimicrobial activity.[8] The substitution pattern on the indazole core, including the position of the chloro substituents, plays a crucial role in determining the antimicrobial spectrum and potency.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the most potent dichloro-substituted indazole derivatives reported in the literature.

Table 1: Dichloro-Substituted Indazole Derivatives as FGFR Inhibitors

Compound IDStructureTargetIC50 (nM)Reference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR1-[6]
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[1][6]
(R)-21c (R)-3-(1-(3,5-dichloropyridin-4-yl)ethoxy)-5-(1H-benzo[d]imidazol-5-yl)-1H-indazoleFGFR10.9[9]
FGFR22.0[9]
FGFR32.0[9]
FGFR46.1[9]
1 [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1100[10]

Table 2: Dichloro-Substituted Indazole Derivatives with Other Biological Activities

Compound IDStructureBiological ActivityIC50 (µM)Reference
2f Not specifiedAntiproliferative (4T1 breast cancer cells)0.23 - 1.15[11][12][13]

Key Experimental Protocols

This section outlines the general methodologies for the synthesis and biological evaluation of dichloro-substituted indazole derivatives, as cited in the literature.

General Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles:

A common synthetic route involves a multi-step process starting from commercially available materials. For example, the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid can be a key intermediate. This intermediate can then be coupled with various amines to generate a library of carboxamide derivatives.[6] The specific reaction conditions, such as solvents, temperatures, and catalysts, are optimized for each step to maximize the yield and purity of the final products.[6]

In Vitro Kinase Assays:

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the P32 radioactive kinase assay.[10] This assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase. The amount of radioactivity incorporated into the substrate is quantified to determine the kinase activity. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell-Based Proliferation Assays:

The antiproliferative activity of the compounds is evaluated using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Cells are treated with different concentrations of the compounds, and the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product is measured spectrophotometrically. The IC50 values for cell growth inhibition are then determined.[12][13]

Western Blot Analysis:

To investigate the mechanism of action at the molecular level, Western blot analysis is employed. This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. For example, to confirm the inhibition of the FGF/FGFR pathway, the phosphorylation status of downstream signaling molecules like ERK and AKT can be assessed in cells treated with the indazole derivatives.[9]

Visualizing Key Pathways and Workflows

Signaling Pathway of FGFR Inhibition

The following diagram illustrates the canonical signaling pathway initiated by Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) and the subsequent inhibition by dichloro-substituted indazole derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Dichloro-substituted Indazole Derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition.

General Experimental Workflow for Drug Discovery

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel dichloro-substituted indazole derivatives as potential therapeutic agents.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., FGFR) Library_Design Library Design & Virtual Screening Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Kinase In Vitro Kinase Assays Synthesis->In_Vitro_Kinase Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase->Cell_Based Mechanism Mechanism of Action Studies (Western Blot) Cell_Based->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADMET ADMET Profiling Mechanism->ADMET SAR->Library_Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADMET->In_Vivo

References

Methodological & Application

Synthesis of 3,4-Dichloro-1H-indazole from 2,3-Dichloroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The synthesis is performed in three main stages:

  • N-Acetylation of 2,3-Dichloroaniline to N-(2,3-dichlorophenyl)acetamide.

  • Diazotization and Intramolecular Cyclization to 1-Acetyl-3,4-dichloro-1H-indazole.

  • Deacetylation to 3,4-Dichloro-1H-indazole.

A detailed, step-by-step protocol for each stage is provided below.

Materials and Equipment
  • 2,3-dichloroaniline

  • Acetic anhydride

  • Potassium acetate

  • Chloroform

  • Isopentyl nitrite (isoamyl nitrite)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification equipment

Step 1: Synthesis of N-(2,3-dichlorophenyl)acetamide

This initial step protects the amino group and activates the molecule for the subsequent cyclization.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise to the cooled and stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture containing the N-acetylated product is typically used directly in the next step without isolation.

Step 2: Synthesis of 1-Acetyl-3,4-dichloro-1H-indazole

This key step involves the formation of a diazonium salt intermediate which then undergoes an intramolecular cyclization to form the indazole ring.

Protocol:

  • To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir overnight. The reaction should be maintained under a fume hood as nitrogen gas is evolved.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the acetylated indazole.

Step 3: Synthesis of this compound

The final step is the removal of the acetyl protecting group to yield the target compound.

Protocol:

  • After the reaction in Step 2 is complete, cool the mixture to room temperature.

  • Add water and tetrahydrofuran (THF) to the reaction mixture and cool to 0 °C in an ice bath.

  • Slowly add lithium hydroxide (LiOH) (7.0 eq) to the cooled mixture and stir at 0 °C for 3 hours.

  • After the deacetylation is complete (monitored by TLC), add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Quantitative data for the synthesis of the analogous 4-chloro-1H-indazole is summarized below. It is anticipated that the synthesis of this compound will proceed with comparable efficiency.

StepStarting MaterialProductReagentsSolventTemperature (°C)TimeYield (%)Reference
1 & 23-Chloro-2-methylaniline1-Acetyl-4-chloro-1H-indazole1. Acetic anhydride, Potassium acetate2. Isopentyl nitriteChloroform0-25, then 601 h, then overnightNot Isolated[1]
31-Acetyl-4-chloro-1H-indazole4-Chloro-1H-indazoleLithium hydroxideTHF/Water03 h100 (crude)[1]

Characterization Data for 4-Chloro-1H-indazole (Analogous Product): [1]

  • Appearance: Orange solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H)

  • LCMS (ESI pos) m/z: 153 (M + 1)

Note: Characterization data for the target compound, this compound, is not available in the cited literature and would need to be determined experimentally.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation A 2,3-Dichloroaniline B N-(2,3-Dichlorophenyl)acetamide A->B Acetic anhydride, Potassium acetate, Chloroform, 0-25 °C C 1-Acetyl-3,4-dichloro-1H-indazole B->C Isopentyl nitrite, 60 °C, overnight D This compound C->D LiOH, THF/H₂O, 0 °C, 3h

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

Logical_Flow Start Start: 2,3-Dichloroaniline Acetylation N-Acetylation Start->Acetylation Diazotization Diazotization & Intramolecular Cyclization Acetylation->Diazotization Deacetylation Deacetylation Diazotization->Deacetylation End End Product: This compound Deacetylation->End

Caption: Logical flow of the synthesis process.

References

Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As an important scaffold, it is utilized in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain highly pure crystalline material. This document provides a detailed protocol and application guidelines for the purification of this compound via recrystallization.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities dissolved in the mother liquor.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The selection of the optimal solvent system is critical and may require preliminary screening of several options. Based on the purification of structurally similar halo-substituted indazoles, mixed solvent systems containing water as an anti-solvent are often effective.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF))

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a series of small test tubes, assess the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility when heated. Mixed solvent systems, such as ethanol/water or THF/water, are good starting points.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source. If a mixed solvent system is used, add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly turbid. Reheat the solution slightly until the turbidity just disappears. Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or a mixture with a higher proportion of the anti-solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure.

ParameterBefore RecrystallizationAfter Recrystallization (Ethanol/Water)After Recrystallization (THF/Water)
Appearance Off-white to light brown powderWhite crystalline solidWhite to off-white needles
Purity (by HPLC) ~95%>99.5%>99.0%
Yield -85-95%80-90%
Melting Point Broad rangeSharp, defined rangeSharp, defined range

Note: The data presented in this table is illustrative. Actual results will depend on the initial purity of the crude material and the specific recrystallization conditions employed.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_selection Solvent System Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Ice-Cold Solvent isolation->washing drying Dry Crystals washing->drying analysis Purity & Yield Analysis (HPLC, mp) drying->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

Recrystallization_Logic Crude_Compound Crude Compound (Target + Impurities) Dissolution Dissolution in Hot Solvent Crude_Compound->Dissolution Solution Hot Saturated Solution (Target + Soluble Impurities) Dissolution->Solution No Insoluble Impurities Insoluble_Impurity_Removal Insoluble Impurity Removal Dissolution->Insoluble_Impurity_Removal Cooling Slow Cooling Solution->Cooling Insoluble_Impurity_Removal->Solution Yes Crystallization Selective Crystallization of Target Compound Cooling->Crystallization Mother_Liquor Mother Liquor (Soluble Impurities + Some Target) Crystallization->Mother_Liquor Separation Pure_Crystals Pure Crystalline Product Crystallization->Pure_Crystals Isolation

Caption: Logical steps involved in the purification by recrystallization.

Conclusion

Recrystallization is a highly effective and scalable method for the purification of this compound. The selection of an appropriate solvent system is the most critical parameter for a successful purification, with mixed solvents like ethanol/water often providing excellent results. By following the detailed protocol and understanding the principles outlined in this application note, researchers can consistently obtain high-purity this compound, which is essential for the advancement of their research and development activities.

Application Notes and Protocols: The 3,4-Dichloro-1H-indazole Scaffold as a Foundation for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. This document provides detailed application notes and protocols for utilizing the 3,4-dichloro-1H-indazole moiety in the development of potent kinase inhibitors, with a specific focus on Fibroblast Growth Factor Receptor 1 (FGFR1). While this compound itself is a key synthetic intermediate, its derivatives have shown significant inhibitory activity against various kinases. This document will use the potent FGFR1 inhibitor, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, as a primary example to illustrate the potential of this chemical scaffold.

Overactivity of FGFR1 is implicated in a range of cancers, including breast, prostate, and non-small-cell lung carcinoma, making it a compelling therapeutic target.[1] The development of small molecule inhibitors that can effectively target the ATP-binding site of FGFR1 is a key area of cancer research.

Data Presentation

The following table summarizes the inhibitory activity of a key derivative of the this compound scaffold against its primary kinase target.

Compound NameTarget KinaseAssay TypeIC50 (nM)
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1P32 Radioactive Kinase Assay100

Signaling Pathway

The diagram below illustrates the canonical FGFR1 signaling pathway, which is activated by the binding of fibroblast growth factors (FGFs). This activation leads to receptor dimerization, autophosphorylation, and the subsequent initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3][4]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1_dimer FGFR1 Dimer (Activated) FGF->FGFR1_dimer Binds HSPG HSPG HSPG->FGFR1_dimer Co-receptor FRS2 FRS2 FGFR1_dimer->FRS2 Phosphorylates PI3K PI3K FGFR1_dimer->PI3K Activates PLCG PLCγ FGFR1_dimer->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC

Caption: FGFR1 Signaling Pathway

Experimental Protocols

Biochemical Kinase Assay (P32 Radioactive)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against FGFR1 using a radiometric assay.

Experimental Workflow:

Biochemical_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, ATP, Substrate) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound derivative) Prepare_Reaction->Add_Inhibitor Add_Kinase Add FGFR1 Kinase Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Separate Separate Substrate (e.g., filter binding) Stop_Reaction->Separate Quantify Quantify 32P Incorporation (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP solution (containing [γ-32P]ATP)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Stop solution (e.g., 0.5 M EDTA)

  • Filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare the kinase reaction mixture by combining kinase buffer, ATP solution (with [γ-32P]ATP), and the substrate in a microplate well.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the reaction by adding the recombinant FGFR1 kinase to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Add scintillation cocktail to each well of the dried filter plate.

  • Quantify the amount of 32P incorporated into the substrate using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Phospho-FGFR1 Detection)

This protocol outlines a method to assess the ability of a compound to inhibit FGFR1 activity within a cellular context by measuring the phosphorylation status of the receptor.

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_workflow Cell-Based Kinase Assay Workflow Start Start Seed_Cells Seed Cells Expressing FGFR1 (e.g., in a 96-well plate) Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Add_Inhibitor Add Test Compound Starve_Cells->Add_Inhibitor Stimulate_Cells Stimulate with FGF Add_Inhibitor->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Detect_Phospho_FGFR1 Detect Phospho-FGFR1 (e.g., ELISA, Western Blot) Lyse_Cells->Detect_Phospho_FGFR1 Normalize_Data Normalize to Total FGFR1 Detect_Phospho_FGFR1->Normalize_Data Analyze Analyze Data (Calculate IC50) Normalize_Data->Analyze End End Analyze->End

References

Application Notes and Protocols for 3,4-Dichloro-1H-indazole In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is frequently implicated in diseases such as cancer.[1][2] The indazole scaffold serves as a versatile pharmacophore for the design of specific kinase inhibitors.[1][2] Notably, compounds bearing the indazole core have been developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Polo-like Kinase 4 (PLK4).[1][3][4]

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of 3,4-dichloro-1H-indazole and its derivatives against protein kinases, with a specific focus on FGFR1. One study identified a derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, as a potent inhibitor of FGFR1 with an IC50 value of 100 nM, utilizing a P32 radioactive kinase assay.[5] The following protocol is based on the principles of a radiometric kinase assay, a sensitive and direct method for measuring kinase activity.[1][6][7]

Data Presentation: Kinase Inhibitory Activity of Indazole Derivatives

The following table summarizes the in vitro inhibitory activity of various indazole derivatives against a panel of protein kinases, as reported in the scientific literature.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1100[5]
Indazole Derivative 14a FGFR115[4]
Indazole Derivative 14b FGFR113.2[4]
Indazole Derivative 14c FGFR19.8[4]
Indazole Derivative 27a FGFR1< 4.1[1]
Indazole Derivative 27a FGFR22.0[1]
Indazole-based Compound C05 PLK4< 0.1[3]
Indazole Derivative 52b Aurora Kinase1660[4]
Indazole Derivative 52c Aurora Kinase790[4]
1H-Indazole-3-carboxamide 50 GSK-3350[4]
5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide 51d GSK-3230[4]

Experimental Protocols

In Vitro Radiometric Kinase Assay for FGFR1 Inhibition

This protocol describes the determination of the inhibitory activity of a test compound, such as this compound, against the FGFR1 kinase using a [γ-³²P]ATP radiometric assay.

Materials and Reagents:

  • Recombinant human FGFR1 kinase (active)

  • Poly(Glu, Tyr) 4:1 as a generic substrate for tyrosine kinases

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • 96-well plates

  • Ice

  • 30°C incubator

Experimental Procedure:

  • Prepare Kinase Reaction Master Mix:

    • On ice, prepare a master mix containing the kinase assay buffer, recombinant FGFR1 kinase, and the substrate Poly(Glu, Tyr). The final concentration of each component should be optimized for the specific kinase and substrate batch.

  • Prepare Compound Dilutions:

    • Perform serial dilutions of the this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Initiate the Kinase Reaction:

    • Add the diluted test compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

    • Add the kinase reaction master mix to each well.

    • Prepare the ATP solution by mixing unlabeled ATP and [γ-³²P]ATP in kinase assay buffer to achieve the desired final concentration (e.g., at or below the Km for ATP for FGFR1).

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.

  • Wash the Phosphocellulose Paper:

    • Wash the P81 paper three to four times with 0.75% phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantify Phosphorylation:

    • Cut out the individual spots from the dried P81 paper and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

G Workflow for In Vitro Radiometric Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification and Analysis prep_kinase Prepare Kinase Master Mix initiate_reaction Initiate Kinase Reaction in 96-well Plate prep_kinase->initiate_reaction prep_compound Prepare Compound Dilutions prep_compound->initiate_reaction prep_atp Prepare ATP Solution with [γ-³²P]ATP prep_atp->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Spot on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 Determination) count->analyze

Caption: Workflow of the in vitro radiometric kinase assay.

FGFR1 Signaling Pathway

G Simplified FGFR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus cluster_response Cellular Response FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2/SOS FGFR1->GRB2 PI3K PI3K FGFR1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Differentiation Transcription->Response Indazole This compound (Inhibitor) Indazole->FGFR1 Inhibits

Caption: FGFR1 signaling and inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. These compounds are particularly recognized for their potent inhibition of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. This document provides an overview of the application of indazole derivatives in cell-based assays, with a focus on their role as kinase inhibitors and inducers of apoptosis. While specific data for 3,4-Dichloro-1H-indazole is not extensively available in public literature, the following protocols and data are based on the well-documented activities of structurally related indazole compounds and serve as a comprehensive guide for researchers.

Many indazole-based therapeutics are either in clinical use or undergoing clinical trials, highlighting their therapeutic potential.[1] The core structure of 1H-indazole-3-amine, for instance, is an effective component for binding to the hinge region of tyrosine kinases.[1]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Indazole derivatives commonly exert their cytotoxic effects on cancer cells through two primary mechanisms:

  • Inhibition of Protein Kinases: Many indazoles are designed to target the ATP-binding site of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4).[2][3] Overactivity of these kinases is often associated with tumor growth and proliferation.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key signaling pathways, indazole compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, typically at the G0/G1 phase.[1] Some derivatives have been shown to modulate the p53/MDM2 pathway and inhibit anti-apoptotic Bcl2 family members.[1]

Data Presentation: In Vitro Efficacy of Indazole Derivatives

The following tables summarize the in vitro activity of various indazole derivatives from published studies, showcasing their potency against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

Compound IDCell LineCell TypeIC50 (µM)Reference
Compound 6o K562Chronic Myeloid Leukemia5.15[1]
A549Lung Cancer-[1]
PC-3Prostate Cancer-[1]
Hep-G2Hepatoma-[1]
HEK-293Normal Kidney33.2[1]
Compound C05 IMR-32Neuroblastoma0.948[3]
MCF-7Breast Cancer0.979[3]
H460Non-small Cell Lung Cancer1.679[3]
Compound 3j HCT-116Colorectal Carcinoma< 94 µg/mL[4]
Compound 3c HCT-116Colorectal Carcinoma< 94 µg/mL[4]
Compound 3h HCT-116Colorectal Carcinoma< 94 µg/mL[4]
MDA-MB-231Breast Cancer< 96 µg/mL[4]

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 FGFR1100[2]
Compound C05 PLK4< 0.1[3]

Experimental Protocols

Herein are detailed methodologies for key cell-based assays to evaluate the efficacy of indazole derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)[4]

  • Indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of the indazole compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[4][5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., K562)[1]

  • Indazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[6][7]

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with varying concentrations of the indazole compound for 24 hours.[1]

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., K562)[1]

  • Indazole derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)[1]

  • Propidium Iodide (PI) solution (50 µg/mL)[1]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the indazole compound at various concentrations for 24 hours.[1]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[1]

  • Wash the fixed cells with PBS and resuspend in 100 µL of RNase A solution. Incubate at 37°C for 30 minutes.[1]

  • Add 400 µL of PI solution and incubate for 30 minutes at 4°C in the dark.[1]

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is used to measure the levels of specific proteins involved in signaling pathways affected by the indazole compound.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, MDM2, Bax, Bcl-2, GAPDH)[1]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent[1]

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Use a loading control like GAPDH to normalize the protein levels.

Visualizations

The following diagrams illustrate the general workflow and signaling pathways associated with the action of indazole derivatives.

experimental_workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints cell_culture Cell Seeding treatment Indazole Compound Treatment cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot

General workflow for evaluating indazole derivatives.

signaling_pathway cluster_kinase Kinase Signaling cluster_apoptosis Apoptosis Pathway Indazole Indazole Derivative RTK Receptor Tyrosine Kinase (e.g., FGFR) Indazole->RTK inhibits PLK4 Polo-like Kinase 4 Indazole->PLK4 inhibits p53 p53 Activation Indazole->p53 Bcl2 Bcl-2 Inhibition Indazole->Bcl2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream activates PLK4->Downstream regulates Bax Bax Activation p53->Bax Bcl2->Bax inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathways for indazole derivatives.

References

Application Notes and Protocols: 3,4-Dichloro-1H-indazole as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical properties and biological activity of these molecules. This document provides detailed application notes and protocols for the use of a dichlorinated indazole fragment in drug design, with a focus on its potential as a kinase inhibitor.

Due to the limited availability of specific data on the 3,4-dichloro-1H-indazole fragment, this document will utilize the closely related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold as a representative example. This scaffold has been effectively employed in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating the utility of the dichloro-substituted phenyl-indazole motif in drug discovery.[1]

Application Notes

The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core serves as a versatile fragment for the design of kinase inhibitors, particularly targeting the ATP-binding site. The dichloro-substitution pattern on the phenyl ring plays a crucial role in establishing key interactions within the hydrophobic regions of the kinase domain, thereby enhancing binding affinity and selectivity.

Key Features of the Dichloro-Indazole Fragment:

  • Hydrophobic Interactions: The two chlorine atoms contribute significantly to the hydrophobicity of the molecule, enabling strong van der Waals interactions with nonpolar residues in the target protein.

  • Modulation of Electronics: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the indazole ring system, affecting its hydrogen bonding capabilities.

  • Scaffold for Derivatization: The indazole core provides multiple points for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Common derivatization sites include the N1 position of the indazole and other positions on the indazole ring, allowing for the introduction of solubilizing groups or moieties that can form additional interactions with the target.

Therapeutic Potential:

Derivatives of the dichloro-indazole scaffold have shown significant promise as anti-cancer agents by targeting receptor tyrosine kinases like FGFR.[1] Overactivity of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of representative compounds derived from the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold against FGFR1 and various cancer cell lines.

Table 1: In Vitro FGFR1 Kinase Inhibitory Activity [1]

Compound IDModification on Indazole CoreFGFR1 IC50 (nM)
101 4-carboxamide69.1 ± 19.8
102 4-carboxamide with N-(3-(4-methylpiperazin-1-yl)phenyl)30.2 ± 1.9

Table 2: In Vitro Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines [2]

Compound IDCancer Cell LineIC50 (µM)
2f 4T1 (Breast Cancer)0.23
2f A549 (Lung Cancer)1.15
2f HCT116 (Colon Cancer)0.56
2f HepG2 (Liver Cancer)0.89

Signaling Pathway

The following diagram illustrates the simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for many indazole-based inhibitors. Upon ligand binding, FGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR P-FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Activation PI3K PI3K P_FGFR->PI3K Activation PLCG PLCγ P_FGFR->PLCG Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Transcription Inhibitor Dichloro-Indazole Inhibitor Inhibitor->P_FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by dichloro-indazole derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of dichloro-indazole derivatives.

Protocol 1: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives

This protocol is a generalized representation of a Suzuki coupling reaction to form the core scaffold, followed by amidation.

Synthesis_Workflow Start 6-bromo-1H-indazole Step1 Suzuki Coupling (Pd catalyst, base) Start->Step1 Reagent1 2,6-dichloro-3,5-dimethoxyphenylboronic acid Reagent1->Step1 Intermediate 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Step1->Intermediate Step2 Carboxylation/Amidation Intermediate->Step2 Product Final Dichloro-Indazole Derivative Step2->Product Reagent2 Amine (R-NH2) Reagent2->Step2

Caption: General workflow for the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives.

Materials:

  • 6-bromo-1H-indazole

  • 2,6-dichloro-3,5-dimethoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water)

  • Amine (for amidation)

  • Coupling agents (e.g., HATU, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

  • Suzuki Coupling:

    • To a reaction vessel, add 6-bromo-1H-indazole, 2,6-dichloro-3,5-dimethoxyphenylboronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole.

  • Amidation (Example for 4-carboxamide derivatives):

    • The intermediate from step 1 is first carboxylated at the 4-position using appropriate reagents.

    • The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction and purify the final product by chromatography or recrystallization.

Protocol 2: In Vitro FGFR1 Kinase Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dichloro-indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing FGFR1 kinase, kinase buffer, and the substrate in a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to evaluate the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 4T1, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: Apoptosis Assay (Annexin V Staining)

This protocol is used to determine if the compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (live, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death induced by the compounds.

Conclusion

The this compound fragment and its analogs, such as the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, represent a valuable starting point for the design of novel kinase inhibitors. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications, particularly in the field of oncology. Further exploration of this fragment's potential against other kinase targets and optimization of its drug-like properties are warranted.

References

Application Notes and Protocols: Experimental Use of a 3,4-Dichloro-1H-indazole Derivative in Anti-proliferative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have emerged as a promising class of heterocyclic compounds in oncology, with several derivatives entering clinical trials for various cancer types.[1] Their mechanism of action often involves the inhibition of key signaling pathways that drive cancer cell proliferation and survival. This document provides detailed application notes and protocols for the experimental use of a specific 3,4-dichloro-1H-indazole derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine (hereinafter referred to as Compound 1), in anti-proliferative studies. Compound 1 has been identified as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently dysregulated in various cancers, including breast, lung, and bladder cancer.[2]

Overactivity of FGFR1 is associated with the progression of numerous tumors, making it a key therapeutic target.[2] The FGFR1 signaling cascade, upon activation by fibroblast growth factors (FGFs), triggers downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are central to regulating cell proliferation, differentiation, and survival.[3] Inhibition of FGFR1 can disrupt these oncogenic signals, leading to reduced tumor growth.

Data Presentation

The quantitative inhibitory activity of Compound 1 against its known target, FGFR1, is summarized in the table below.

Compound NameTargetAssay TypeIC50 (nM)Reference
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1In vitro Kinase Assay100[2]

Signaling Pathway

The diagram below illustrates the simplified FGFR1 signaling pathway, which is a key target in anti-proliferative studies. Activation of FGFR1 by FGF ligands leads to the phosphorylation of downstream signaling molecules, ultimately promoting cell proliferation and survival.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds and activates GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Recruits PI3K PI3K FGFR1->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound1 Compound 1 (this compound derivative) Compound1->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Compound 1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FGFR1 Kinase Assay (Radiometric [γ-³²P]ATP Filter Binding Assay)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP (3000 Ci/mmol)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Compound 1 (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of Compound 1 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted Compound 1 or DMSO (for control).

  • Prepare a master mix containing the kinase reaction buffer, recombinant FGFR1 kinase, and the peptide substrate.

  • Add 20 µL of the master mix to each well containing the compound or DMSO.

  • Initiate the kinase reaction by adding 5 µL of a solution containing both unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for FGFR1.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will flow through.

  • Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • After the final wash, dry the filter plate.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Anti-proliferative Assay (MTT Assay)

This protocol describes a common method to assess the effect of Compound 1 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with known FGFR1 amplification or dependency)

  • Complete cell culture medium

  • Compound 1 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Prepare a serial dilution of Compound 1 in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound 1. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent viability against the log of the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential anti-proliferative compounds like the this compound derivative.

Experimental_Workflow start Start: Compound Synthesis (this compound derivative) in_vitro_kinase In Vitro Kinase Assay (e.g., FGFR1) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) start->cell_viability active_compounds Identify Active Compounds (Low IC50) in_vitro_kinase->active_compounds cell_viability->active_compounds mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) active_compounds->mechanism_studies If Active end Lead Optimization active_compounds->end If Inactive: Re-design in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism_studies->in_vivo in_vivo->end

Caption: A general experimental workflow for anti-proliferative drug discovery.

References

Application of 3,4-Dichloro-1H-indazole in FGFR Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[4][5][6][7] Indazole derivatives have emerged as a promising class of kinase inhibitors, and 3,4-Dichloro-1H-indazole represents a core scaffold for the development of potent FGFR inhibitors. This document provides detailed application notes and protocols for screening this compound and its analogs as FGFR inhibitors.

Data Presentation

The inhibitory activity of various indazole derivatives against FGFRs is summarized below. This data is compiled from multiple studies and serves as a reference for the expected potency of this class of compounds.

Compound IDTarget FGFRAssay TypeIC50 (nM)Reference
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1P32 Radioactive Kinase Assay100[5][6][7]
9uFGFR1ELISA3.3[8]
9dFGFR1ELISA15.0[8]
7rFGFR1Not Specified2.9[9]
7nFGFR1Not Specified15.0[9]
13aFGFR1Not Specified30.2[10][11][12]
19FGFR1Not Specified460[13]
19FGFR2Not Specified140[13]
19FGFR3Not Specified2200[13]

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular processes. This compound and its derivatives act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg STAT STAT P1->STAT P2 P GRB2 GRB2 P2->GRB2 P3 P FRS2->P2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibition Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_downstream Downstream Studies Compound_Library Compound Library (e.g., Indazole Derivatives) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) Compound_Library->Kinase_Assay Hit_ID Hit Identification (IC50 Determination) Kinase_Assay->Hit_ID Cell_Assay Cell-Based Proliferation Assay Hit_ID->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

References

Preparation of Stock Solutions for 3,4-Dichloro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 3,4-Dichloro-1H-indazole, a critical step for ensuring accuracy and reproducibility in preclinical research and drug development. The following sections outline the necessary materials, safety precautions, and step-by-step procedures for solubilizing and storing this compound.

Compound Information and Properties

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂-
Molecular Weight 187.03 g/mol -
Appearance Typically a solid powderGeneral knowledge
Solubility Sparingly soluble in water. Expected to be soluble in organic solvents like DMSO and ethanol.Based on related compounds

Safety and Handling Precautions

Personal protective equipment (PPE) and proper laboratory practices are paramount when handling any chemical compound. For this compound and its related compounds, the following safety measures should be observed:

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

In case of exposure, follow these first-aid measures:

  • After Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact : Wash the affected area with plenty of soap and water.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for small organic molecules in biological research.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 187.03 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need 1.8703 mg per 1 mL of DMSO.

    • Calculation : Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 187.03 g/mol * 1000 mg/g = 1.8703 mg.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass of this compound.

  • Dissolving the Compound:

    • Transfer the weighed compound into an appropriately sized microcentrifuge tube or amber vial.

    • Add the desired volume of DMSO.

    • Close the tube/vial securely and vortex thoroughly for at least one minute to facilitate dissolution.

  • Ensuring Complete Solubilization (if necessary):

    • If the compound does not fully dissolve after vortexing, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (to no higher than 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.

  • Storage of the Stock Solution:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Properly label all vials with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_storage Storage start Start: Obtain this compound calculate Calculate Mass for Desired Concentration start->calculate weigh Weigh Compound on Analytical Balance calculate->weigh add_solvent Add DMSO to Weighed Compound weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility sonicate Sonicate Solution check_solubility->sonicate No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes warm Gently Warm (optional) sonicate->warm warm->check_solubility store Store at -20°C or -80°C aliquot->store end_point Stock Solution Ready for Use store->end_point

Caption: Workflow for preparing a stock solution of this compound.

Application Notes and Protocols for 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and laboratory use of 3,4-Dichloro-1H-indazole. The information is compiled from safety data sheets of structurally related compounds and general laboratory guidelines.

General Handling and Storage

This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

1.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2][3]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

1.2. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5][6] If irritation persists, seek medical attention.[4]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

1.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Some sources recommend refrigeration for similar compounds.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

1.4. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[1]

Physicochemical Properties

Property1H-Indazole3,5-Dichloro-1H-indazoleThis compound (Predicted)
Molecular Formula C₇H₆N₂C₇H₄Cl₂N₂C₇H₄Cl₂N₂
Molecular Weight 118.14 g/mol 187.03 g/mol 187.03 g/mol
Appearance White crystalline powderWhite to cream solidSolid (form may vary)
Melting Point Not specified240-242 °CNot available
Solubility Sparingly soluble in waterSparingly soluble in water (0.26 g/L at 25°C)Likely sparingly soluble in water, more soluble in organic solvents like DMSO and ethanol.

Experimental Protocols

3.1. Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The optimal solvent and concentration should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for indazole-based compounds in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for in vitro screening is 10 mM.

  • Calculate the Required Mass:

    • Molecular Weight of this compound = 187.03 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 187.03 g/mol * 0.001 L = 0.0018703 g = 1.87 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of DMSO to the tube containing the compound.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biological Activity and Signaling Pathway

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of protein kinases. Dichlorinated indazoles, in particular, have been investigated as inhibitors of receptor tyrosine kinases such as the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

4.1. Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing the inhibitory activity of a compound like this compound against a target kinase.

G cluster_0 Compound Preparation cluster_1 Biochemical Kinase Assay cluster_2 Data Analysis compound This compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock dilutions Serial Dilutions stock->dilutions add_compound Add Compound Dilutions dilutions->add_compound assay_setup Assay Plate Setup: - Kinase (e.g., FGFR) - Substrate - ATP assay_setup->add_compound incubation Incubation add_compound->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection readout Plate Reader Readout detection->readout data_proc Data Processing readout->data_proc ic50 IC50 Determination data_proc->ic50 G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Compound This compound Compound->FGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of the 3,4-dichloro-1H-indazole scaffold in structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition for anti-cancer drug discovery. While this compound itself may act as a starting fragment or building block, its derivatives have shown significant potential as inhibitors of various protein kinases.

Introduction to the Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[1][2][3][4][5] It is a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1][2] This arrangement allows for diverse substitutions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. Numerous drugs containing the indazole core are commercially available, including axitinib, linifanib, and niraparib, primarily for cancer treatment.[6] Indazole derivatives have demonstrated a wide range of biological activities, such as anti-inflammatory, anti-HIV, and antitumor effects.[1][3]

The 1H-indazole-3-amine substructure is particularly effective as a hinge-binding fragment in protein kinases, which are crucial targets in oncology.[6][7] Dichlorination of the phenyl ring attached to the indazole core has been explored in SAR studies to enhance potency and selectivity.

Application in SAR Studies: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Overactivity of Fibroblast Growth Factor Receptor 1 (FGFR1) is linked to various cancers, making it a key therapeutic target.[8] SAR studies on indazole derivatives have identified potent FGFR1 inhibitors. The dichlorophenyl moiety, as seen in derivatives of this compound, plays a crucial role in the inhibitory activity.

Quantitative SAR Data

The following table summarizes the inhibitory activities of selected indazole derivatives against FGFR1. The data highlights the importance of the substitution pattern on the indazole and phenyl rings.

Compound IDStructureTargetIC50 (nM)Reference
1 [3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1100[8]
2 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9[1]
3 1H-Indazol-3-amine derivative (27a) with 6-fluoro substitutionFGFR1< 4.1[6]
4 1H-Indazol-3-amine derivative (27a) with 6-fluoro substitutionFGFR22.0[6]

SAR Insights:

  • The presence of a dichlorophenyl group at the C-3 position of the indazole ring contributes significantly to FGFR1 inhibition, as seen in compound 1 .[8]

  • Further substitution on the indazole ring and the dichlorophenyl moiety can enhance potency. For instance, compound 2 , with a 2,6-dichloro-3,5-dimethoxyphenyl group, shows improved inhibitory activity.[1]

  • Fluorine substitution on the indazole ring, as in compound 27a , has been shown to improve both enzymatic activity and cellular potency against FGFR1 and FGFR2.[6]

Experimental Protocols

General Synthesis of Dichlorophenyl-Indazole Derivatives

A common synthetic route to generate derivatives for SAR studies involves a Suzuki coupling reaction.[7]

Protocol: Suzuki Coupling for Synthesis of Aryl-Indazole Derivatives

  • Reactants:

    • Appropriately substituted bromo-indazole (1 equivalent)

    • Dichlorophenylboronic acid (1.2 equivalents)

    • PdCl2(dppf)2 (0.1 equivalents)

    • Cs2CO3 (2 equivalents)

  • Solvent: 1,4-dioxane/H2O (1:1 mixture)

  • Procedure: a. To a reaction vessel, add the bromo-indazole, dichlorophenylboronic acid, PdCl2(dppf)2, and Cs2CO3. b. Purge the vessel with nitrogen gas. c. Add the 1,4-dioxane/H2O solvent system. d. Heat the reaction mixture at 90 °C for 6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature and perform an aqueous workup. g. Purify the crude product by column chromatography on silica gel to obtain the desired dichlorophenyl-indazole derivative. h. Confirm the structure of the final compound using 1H NMR, 13C NMR, and HR-MS spectroscopy.[7]

In Vitro Kinase Inhibition Assay

Protocol: P32 Radioactive Kinase Assay for FGFR1 Inhibition

This assay measures the transfer of the γ-phosphate of [γ-32P]ATP to a substrate peptide by the kinase.

  • Materials:

    • Recombinant human FGFR1 kinase domain

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • [γ-32P]ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure: a. Prepare a reaction mixture containing the FGFR1 enzyme and substrate peptide in the assay buffer. b. Add the test compounds at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include a DMSO control (vehicle) and a positive control inhibitor. c. Initiate the kinase reaction by adding [γ-32P]ATP to each well. d. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution (e.g., 30% acetic acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP. h. Dry the filter plate and add a scintillation cocktail to each well. i. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies with the this compound scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Identify Scaffold: This compound Library Design Virtual Library of Derivatives Start->Library Synthesis Synthesize Selected Compounds Library->Synthesis Screening In Vitro Screening (e.g., Kinase Assay) Synthesis->Screening IC50 Determine IC50 Values Screening->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

FGFR Signaling Pathway

This diagram shows a simplified representation of the FGFR signaling pathway, which is often targeted by indazole-based inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Indazole Derivative (e.g., Compound 1) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific experimental setup. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for High-Throughput Screening of 3,4-Dichloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. Its versatile biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, make it a focal point in drug discovery. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on the application of the 3,4-Dichloro-1H-indazole core as a scaffold for generating derivatives amenable to high-throughput screening (HTS) campaigns, particularly in the context of kinase inhibitor discovery. While this compound itself is primarily a synthetic intermediate, its dichlorinated phenyl moiety is a key feature in several potent kinase inhibitors.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of representative this compound derivatives against various biological targets. This data highlights the potential of this scaffold in developing potent inhibitors.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 1 FGFR1P32 Radioactive Kinase Assay100[1]
Compound 2 FGFR1ELISA30.2[2]

Compound 1: [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine Compound 2: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide

Table 2: Antiproliferative Activity of Chloro-Substituted Indazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Target OrganismReference
Compound 3 Leishmania infantumMTT Assay-Leishmania[3]
Compound 4 Leishmania braziliensisMTT Assay-Leishmania[3]
Compound 5 Leishmania amazonensisMTT Assay-Leishmania[3]

Note: Specific IC50 values for the antileishmanial compounds were not provided in the source material, but they were identified as promising candidates based on the screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and adapt these assays for their HTS campaigns.

Protocol 1: P32 Radioactive Kinase Assay for FGFR1 Inhibition

This protocol is adapted for the high-throughput screening of inhibitors against Fibroblast Growth Factor Receptor 1 (FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • ATP (Adenosine triphosphate), [γ-32P]ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound derivatives (or other test compounds) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase reaction buffer.

  • Add the test compound solution to the wells.

  • Add the FGFR1 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: ELISA-Based Kinase Assay for FGFR1 Inhibition

This protocol offers a non-radioactive alternative for screening FGFR1 inhibitors.[2]

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer

  • This compound derivatives (or other test compounds) in DMSO

  • 96-well plates pre-coated with the substrate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M sulfuric acid)

  • Plate reader

Procedure:

  • Use 96-well plates pre-coated with 20 µg/mL poly(Glu, Tyr)4:1 as the substrate.

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase reaction buffer, FGFR1 enzyme, and test compounds to the wells.

  • Initiate the reaction by adding 10 µmol/L ATP solution.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove non-bound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate.

  • Wash the plate again.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: MTT Cell Viability Assay for Antiproliferative Activity

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Target cells (e.g., cancer cell lines or Leishmania promastigotes)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics

  • This compound derivatives (or other test compounds) in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol/hydrochloric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 2.5 × 10^6 promastigotes/mL) and incubate for 72 hours at 23°C.

  • Add serial dilutions of the test compounds to the wells in triplicate.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 μL of MTT solution to each well and incubate for 3 hours at 23°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Visualizations

FGFR1 Signaling Pathway

The diagram below illustrates a simplified representation of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, a common target for indazole-based kinase inhibitors.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Indazole This compound Derivative Indazole->Dimerization Inhibits

Caption: FGFR1 signaling pathway and point of inhibition.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify bioactive compounds from a chemical library.

HTS_Workflow Compound_Library Compound Library (Indazole Derivatives) Primary_Screen Primary Screen (e.g., Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Hit_Validation Hit Validation & Confirmation Dose_Response->Hit_Validation Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Hit_Validation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for High-Throughput Screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-dichloro-1H-indazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the synthetic route involving the diazotization of 2,3-dichloroaniline followed by cyclization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete diazotization of 2,3-dichloroaniline.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a freshly prepared solution of sodium nitrite. - The reaction medium of sulfuric acid and an organic acid, such as acetic acid, can improve the efficiency of the diazotization of dichloroanilines.
Decomposition of the diazonium salt.- Proceed with the cyclization step immediately after the diazotization is complete without isolating the diazonium salt. - Maintain a low temperature throughout the diazotization process.
Inefficient cyclization.- The cyclization step may require heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Formation of Impure Product / Multiple Spots on TLC Incomplete reaction.- Extend the reaction time for the diazotization or cyclization step. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Formation of side products.- Control the temperature carefully during diazotization to minimize side reactions. - The use of isoamyl nitrite as a diazotizing agent in chloroform has been reported for a similar synthesis of 4-chloro-1H-indazole and might offer a cleaner reaction profile.
Presence of starting material (2,3-dichloroaniline).- Ensure the molar ratio of sodium nitrite to the aniline is appropriate (typically a slight excess of the nitrite).
Difficulty in Product Isolation and Purification Product is soluble in the aqueous layer.- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Oily product that is difficult to crystallize.- Attempt purification by column chromatography on silica gel. - Try different solvent systems for recrystallization. A mixture of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water can be effective for purifying substituted indazole isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound is the diazotization of 2,3-dichloroaniline followed by an intramolecular cyclization. This method is often preferred for its operational simplicity and the availability of the starting material.

Q2: What are the critical parameters to control during the diazotization of 2,3-dichloroaniline?

The most critical parameter is temperature. The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt. The slow, dropwise addition of the sodium nitrite solution is also crucial to maintain temperature control and avoid localized overheating.

Q3: What solvent system is recommended for this synthesis?

A mixture of a strong acid like sulfuric acid and an organic acid such as acetic acid is often used for the diazotization of haloanilines. For the subsequent steps and work-up, common organic solvents like ethyl acetate or dichloromethane are used for extraction.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the expected side products in this synthesis?

Potential side products can arise from the decomposition of the diazonium salt, leading to the formation of phenols or other coupled products. Incomplete cyclization can also leave unreacted intermediates in the final mixture.

Q6: What is the best method for purifying the final product?

If the crude product is a solid, recrystallization is a common purification method. For substituted indazoles, mixtures of solvents like acetone/water or ethanol/water can be effective. If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is recommended.

Experimental Protocols

Synthesis of this compound from 2,3-Dichloroaniline (Illustrative Protocol)

This protocol is based on established procedures for the synthesis of similar chloro-substituted indazoles. Optimization may be required for the specific synthesis of this compound.

Step 1: Diazotization of 2,3-Dichloroaniline

  • In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2,3-dichloroaniline in a mixture of concentrated sulfuric acid and acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

Step 2: Cyclization

  • The resulting diazonium salt solution is typically used directly in the next step without isolation.

  • The cyclization to form the indazole ring may occur upon standing or may require gentle heating. The specific conditions should be determined by monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until it is slightly alkaline.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 2,3-Dichloroaniline diazotization Step 1: Diazotization (H2SO4, Acetic Acid, NaNO2, 0-5 °C) start->diazotization diazonium_salt Intermediate: 2,3-Dichlorobenzenediazonium Salt diazotization->diazonium_salt cyclization Step 2: Cyclization diazonium_salt->cyclization workup Step 3: Work-up (Quenching, Neutralization, Extraction) cyclization->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield or Impure Product sub_issue1 Incomplete Diazotization? issue->sub_issue1 sub_issue2 Diazonium Salt Decomposition? issue->sub_issue2 sub_issue3 Inefficient Cyclization? issue->sub_issue3 sub_issue4 Side Product Formation? issue->sub_issue4 solution1 Check Temperature (0-5 °C) Use Fresh NaNO2 Optimize Acid Mixture sub_issue1->solution1 solution2 Immediate Cyclization Maintain Low Temperature sub_issue2->solution2 solution3 Monitor with TLC Adjust Reaction Time/Temp sub_issue3->solution3 solution4 Strict Temperature Control Consider Alternative Reagents sub_issue4->solution4

Caption: Troubleshooting logic for synthesis issues.

Common side reactions in the synthesis of dichloroindazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of dichloroindazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Over-chlorination leading to tri- or tetrachloroindazole impurities.

  • Question: During the synthesis of a dichloroindazole, I am observing the formation of significant amounts of tri- and even tetrachlorinated byproducts. How can I minimize this over-chlorination?

  • Answer: Over-chlorination is a common issue when using strong chlorinating agents like N-chlorosuccinimide (NCS). The reactivity of the indazole ring can lead to the substitution of more than two chlorine atoms.

    Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess of the substrate to the chlorinating agent can help minimize over-chlorination. It has been shown that increasing the equivalents of NBS can lead to tribrominated products, a principle that also applies to chlorination with NCS.[1]

    • Reaction Temperature: Maintain a lower reaction temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help to control the reaction rate and improve selectivity. While some protocols for monochlorination are performed at elevated temperatures (e.g., 50°C or 95°C), controlling the temperature is crucial to prevent further reactions.[1]

    • Slow Addition of Reagents: Add the chlorinating agent portion-wise or as a solution via slow addition (e.g., using a syringe pump). This helps to maintain a low concentration of the chlorinating agent in the reaction mixture at any given time, thus reducing the likelihood of multiple chlorination events on the same molecule.

    • Choice of Solvent: The choice of solvent can influence the reactivity of the chlorinating agent. Less polar solvents may decrease the rate of reaction and improve selectivity. While both water and ethanol have been used for monochlorination, careful selection is necessary for dichlorination to avoid side reactions.[1]

2. Poor regioselectivity leading to a mixture of dichloroindazole isomers.

  • Question: My reaction is producing a mixture of dichloroindazole isomers (e.g., 3,5-dichloro- and 3,6-dichloro-). How can I improve the regioselectivity of the chlorination?

  • Answer: The directing effects of the substituents already present on the indazole ring and the reaction conditions play a crucial role in determining the position of the second chlorine atom.

    Troubleshooting Steps:

    • Protecting Groups: Employing a protecting group on one of the nitrogen atoms (N1 or N2) can direct the chlorination to specific positions on the benzene ring. For instance, protecting the N2 position can influence the electronic distribution and sterically hinder certain positions, thereby enhancing regioselectivity.

    • Catalyst Selection: While many chlorinations of indazoles are performed without a metal catalyst, the use of certain catalysts can influence regioselectivity. For other types of indazole functionalization, catalysts have been shown to direct substitution.

    • Reaction Conditions Optimization: Systematically screen different solvents, temperatures, and reaction times. The optimal conditions for achieving high regioselectivity can be highly substrate-dependent.

3. Formation of N-chloroindazole as a side product.

  • Question: I have identified a byproduct that appears to be an N-chlorinated indazole. How can this be avoided?

  • Answer: N-chlorination can occur, especially if the nitrogen atom of the indazole ring is deprotonated or particularly nucleophilic.

    Troubleshooting Steps:

    • pH Control: In aqueous media, controlling the pH can suppress the deprotonation of the indazole nitrogen, thereby reducing its nucleophilicity and minimizing N-chlorination.

    • Aprotic Solvents: Using aprotic solvents can reduce the possibility of proton transfer and subsequent N-chlorination.

    • Protecting Groups: As mentioned previously, protecting the nitrogen atom will prevent N-chlorination.

4. Hydrolysis of chloroindazoles to hydroxyindazoles.

  • Question: During workup or purification, I am noticing the formation of hydroxy-substituted indazoles, suggesting hydrolysis of the C-Cl bond. How can I prevent this?

  • Answer: Chloroindazoles, particularly those with activating groups, can be susceptible to nucleophilic aromatic substitution, including hydrolysis, especially under basic conditions or at elevated temperatures.

    Troubleshooting Steps:

    • Neutral or Acidic Workup: Avoid using strong bases during the reaction workup. If a basic wash is necessary, use a mild base (e.g., sodium bicarbonate) and keep the contact time and temperature to a minimum.

    • Anhydrous Conditions: Ensure that all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

    • Purification Method: When using column chromatography, ensure the silica gel is neutral and the solvents are dry. Avoid prolonged exposure to protic solvents.

Quantitative Data Summary

Currently, specific quantitative data on the yields of common side products in dichloroindazole synthesis is not widely available in the public domain. The formation and percentage of these byproducts are highly dependent on the specific reaction conditions and the starting materials used. Researchers are encouraged to perform in-process monitoring (e.g., by HPLC or GC-MS) to quantify the formation of side products and optimize their reaction conditions accordingly.

Key Experimental Protocols

General Protocol for Dichlorination of an Indazole using N-Chlorosuccinimide (NCS):

  • Reaction Setup: To a solution of the starting monohalo-indazole in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-chlorosuccinimide (NCS) in a controlled manner.

  • Reagent Addition: For optimal control, NCS should be added portion-wise or as a solution in the reaction solvent over a period of time.

  • Temperature Control: Maintain the reaction temperature at a predetermined level (e.g., 0 °C, room temperature, or slightly elevated) using a cooling or heating bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product and byproducts.

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NCS. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired dichloroindazole from any side products.

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical workflow for troubleshooting common side reactions in dichloroindazole synthesis.

Dichloroindazole_Troubleshooting Troubleshooting Dichloroindazole Synthesis cluster_start cluster_analysis cluster_problems cluster_solutions_over cluster_solutions_regio cluster_solutions_other cluster_end start Dichloroindazole Synthesis analysis Analyze Crude Product (HPLC, GC-MS, NMR) start->analysis over_chlorination Over-chlorination? (Tri-/Tetrachloro- byproducts) analysis->over_chlorination regio_isomers Mixture of Regioisomers? analysis->regio_isomers other_byproducts Other Byproducts? (N-chloro, Hydrolysis) analysis->other_byproducts sol_over1 Decrease Molar Ratio of Chlorinating Agent over_chlorination->sol_over1 sol_over2 Lower Reaction Temperature over_chlorination->sol_over2 sol_over3 Slow Reagent Addition over_chlorination->sol_over3 sol_regio1 Use Protecting Groups regio_isomers->sol_regio1 sol_regio2 Screen Catalysts and Solvents regio_isomers->sol_regio2 sol_regio3 Optimize Temperature and Reaction Time regio_isomers->sol_regio3 sol_other1 Control pH (for N-chlorination) other_byproducts->sol_other1 sol_other2 Use Anhydrous Conditions (for Hydrolysis) other_byproducts->sol_other2 sol_other3 Neutral/Acidic Workup other_byproducts->sol_other3 end_product Pure Dichloroindazole sol_over1->end_product Re-run Synthesis sol_over2->end_product Re-run Synthesis sol_over3->end_product Re-run Synthesis sol_regio1->end_product Re-run Synthesis sol_regio2->end_product Re-run Synthesis sol_regio3->end_product Re-run Synthesis sol_other1->end_product Re-run Synthesis sol_other2->end_product Re-run Synthesis sol_other3->end_product Re-run Synthesis

Caption: Troubleshooting workflow for dichloroindazole synthesis.

References

Troubleshooting low solubility of 3,4-Dichloro-1H-indazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3,4-Dichloro-1H-indazole in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. However, the presence of two chlorine atoms on the benzene ring of this compound increases its lipophilicity, which often leads to poor solubility in aqueous buffers. This low solubility can be a major obstacle in various experimental settings, particularly in biological assays where aqueous systems are predominant.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the common organic solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is expected to be more soluble in polar aprotic solvents. The most commonly used solvent for preparing stock solutions of such compounds for biological assays is Dimethyl Sulfoxide (DMSO). Other potential organic solvents include ethanol, methanol, and acetonitrile.

Q4: What is the maximum recommended concentration of DMSO in my final aqueous buffer?

The concentration of DMSO in the final assay medium should be kept to a minimum to avoid solvent-induced artifacts or toxicity. For most cell-based assays, the final DMSO concentration should not exceed 1%, with many researchers aiming for 0.5% or lower.[1][2][3] The sensitivity to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific experimental setup.[1]

Q5: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be a viable strategy. Indazole has both acidic and basic properties (it is amphoteric). The parent indazole has a pKa of about 13.86 for the N-H proton, making it a very weak acid.[4] For the protonated form, the pKa is around 1.04.[4] A predicted pKa for a similar compound, 3,4-dichloro-6-iodo-1H-indazole, is approximately 9.71. This suggests that this compound is a weak acid. Therefore, increasing the pH of the aqueous buffer to a value above its pKa (e.g., pH > 10) would deprotonate the indazole ring, forming a more soluble salt. However, the stability of the compound and the compatibility of high pH with your experimental system must be considered.

Troubleshooting Guides

This section provides step-by-step guidance for addressing low solubility issues with this compound during your experiments.

Issue 1: Compound precipitates when preparing a stock solution in an organic solvent.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Reduce the concentration: Try preparing a more dilute stock solution.

    • Try a different solvent: If using ethanol, consider switching to DMSO, which generally has a higher solubilizing capacity for many organic compounds.

    • Gentle heating and sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. However, be cautious about the thermal stability of the compound.

Issue 2: Compound precipitates upon dilution of the organic stock solution into an aqueous buffer.
  • Possible Cause: The compound is poorly soluble in the final aqueous buffer, and the concentration of the organic co-solvent is not sufficient to keep it in solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.

    • Optimize the dilution method:

      • Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

      • Perform serial dilutions in a mixture of the organic solvent and the aqueous buffer before the final dilution into the assay medium.

    • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final concentration of the organic co-solvent (e.g., DMSO). Remember to always include a vehicle control with the same solvent concentration.

    • Use solubility enhancers (excipients): Consider the use of pharmaceutically acceptable excipients that can improve solubility. These include:

      • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid solubilization.

    • Adjust the pH of the aqueous buffer: As mentioned in the FAQs, increasing the pH of the buffer can enhance the solubility of weakly acidic compounds like this compound. Ensure the chosen pH is compatible with your assay.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Dichloro-1H-indazoleIndazole (Parent Compound)
Molecular Formula C₇H₄Cl₂N₂C₇H₄Cl₂N₂C₇H₆N₂
Molecular Weight 187.03 g/mol 187.03 g/mol 118.14 g/mol
Aqueous Solubility Predicted to be very lowSparingly soluble (0.26 g/L at 25°C)0.6 g/L at 20°C
Predicted pKa (acidic) ~9.7 (estimated)Not available13.86
Predicted pKa (basic) Not availableNot available1.04

Note: The pKa for this compound is an estimate based on a structurally similar compound and should be used as a guideline.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the compound: Accurately weigh a precise amount of this compound powder (e.g., 1.87 mg for 1 mL of a 10 mM solution).

  • Adding the solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting the DMSO Stock Solution into an Aqueous Buffer
  • Prepare intermediate dilutions (optional but recommended): Prepare a series of intermediate dilutions of your stock solution in pure DMSO. This allows for smaller volumes to be transferred for the final dilution, increasing accuracy.

  • Final dilution:

    • Dispense the required volume of the aqueous assay buffer into a tube.

    • While vortexing the buffer, add the small volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation. .

    • For example, to prepare a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of the aqueous buffer.

Mandatory Visualization

Troubleshooting_Solubility start Start: Low Solubility of This compound precipitate_stock Precipitation in Organic Stock? start->precipitate_stock precipitate_aq Precipitation upon Aqueous Dilution? precipitate_stock->precipitate_aq No reduce_stock_conc Reduce Stock Concentration precipitate_stock->reduce_stock_conc Yes reduce_final_conc Reduce Final Concentration precipitate_aq->reduce_final_conc Yes success Solubility Issue Resolved precipitate_aq->success No reduce_stock_conc->precipitate_stock change_solvent Change Solvent (e.g., to DMSO) change_solvent->precipitate_stock heat_sonicate Gentle Heating/ Sonication heat_sonicate->precipitate_stock optimize_dilution Optimize Dilution Technique reduce_final_conc->optimize_dilution increase_cosolvent Increase Co-solvent % (with vehicle control) optimize_dilution->increase_cosolvent use_excipients Use Excipients (Cyclodextrins, Surfactants) increase_cosolvent->use_excipients adjust_ph Adjust Buffer pH (if compatible) use_excipients->adjust_ph adjust_ph->success fail Issue Persists: Consider Compound Analogs or Formulation adjust_ph->fail

Caption: Troubleshooting workflow for low solubility of this compound.

References

Optimizing reaction conditions for N-alkylation of 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the N-alkylation of 3,4-dichloro-1H-indazole.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)

  • Question: My reaction is producing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the desired isomer?

  • Answer: Regioselectivity in the N-alkylation of indazoles is a common challenge influenced by several factors.[1][2][3] The electronic and steric properties of the indazole ring, the nature of the alkylating agent, the choice of base, and the solvent all play a crucial role.[2][4] Here are some strategies to enhance selectivity:

    • For Preferential N1-Alkylation:

      • Base and Solvent System: A widely successful system for promoting N1-alkylation is the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF).[1][2][4] This combination has been shown to provide high N1 selectivity for a variety of substituted indazoles.[2][4]

      • Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable product.[2] Allowing the reaction to reach thermodynamic equilibrium, sometimes by heating for an extended period, can favor the N1 isomer.

    • For Preferential N2-Alkylation:

      • Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) often shows a preference for the formation of the N2-alkylated product.[2][4]

      • Acid Catalysis: The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), can promote highly selective N2-alkylation.[5][6]

      • Substituent Effects: The presence of electron-withdrawing groups on the indazole ring, particularly at the C7 position, can strongly favor N2-alkylation.[2][7]

Logical Workflow for Optimizing Regioselectivity

start Start: Poor Regioselectivity target_isomer Desired Isomer? start->target_isomer n1_path N1 Isomer target_isomer->n1_path N1 n2_path N2 Isomer target_isomer->n2_path N2 na_thf Use NaH in THF n1_path->na_thf mitsunobu Employ Mitsunobu Conditions n2_path->mitsunobu thermo_control Consider Thermodynamic Equilibration (Heat) na_thf->thermo_control end End: Improved Selectivity thermo_control->end acid_catalysis Use Acid Catalysis (e.g., TfOH) mitsunobu->acid_catalysis check_substituents Analyze Substituent Effects (e.g., EWG at C7) acid_catalysis->check_substituents check_substituents->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Reaction Yield

  • Question: The overall yield of my N-alkylation reaction is very low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete reaction, side product formation, or degradation of starting material or product. Consider the following troubleshooting steps:

    • Base Strength and Stoichiometry: Ensure the base is strong enough to fully deprotonate the indazole. For bases like NaH, ensure it is fresh and handled under anhydrous conditions. Use at least one equivalent of the base.

    • Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Cautiously increasing the temperature while monitoring for side product formation can improve the yield.

    • Alkylating Agent Reactivity: The alkylating agent might not be reactive enough. If using an alkyl chloride, switching to a more reactive bromide or iodide, or even a tosylate, can increase the reaction rate and yield.[2]

    • Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions, but be mindful that they can also affect regioselectivity.[4]

Experimental Workflow for Yield Optimization

start Start: Low Yield check_base Verify Base Activity and Stoichiometry start->check_base optimize_temp Optimize Reaction Temperature check_base->optimize_temp check_alkylating_agent Evaluate Alkylating Agent Reactivity optimize_temp->check_alkylating_agent consider_solvent Consider Alternative Solvent check_alkylating_agent->consider_solvent end End: Improved Yield consider_solvent->end

References

Technical Support Center: Overcoming Poor Cell Permeability of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common challenge of poor cell permeability with this class of compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

My indazole-based inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What could be the problem?

Low cellular activity despite high biochemical potency is a frequent indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is also possible the compound is a substrate for efflux pumps, which actively remove it from the cell.

To diagnose the issue, you should:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Is the compound's lipophilicity within an optimal range for permeability? Very low or very high lipophilicity can hinder membrane passage.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can impede membrane crossing.

  • Perform Permeability Assays: Conduct in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to directly measure the compound's ability to cross a membrane.

  • Evaluate Efflux Liability: Use cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1) or employ efflux pump inhibitors in your cell-based assays to determine if your compound is being actively transported out of the cell.

How can I improve the cell permeability of my lead indazole compound?

Improving cell permeability often involves a multi-pronged approach focused on optimizing the compound's physicochemical properties through structural modifications. Consider the following strategies:

  • Reduce Polarity and Hydrogen Bonding Capacity:

    • Decrease the number of hydrogen bond donors (HBDs) and acceptors (HBAs).

    • Introduce intramolecular hydrogen bonds to shield polar groups.[1]

    • Replace polar functional groups with less polar bioisosteres.

  • Optimize Lipophilicity:

    • Systematically modify substituents on the indazole ring or its appended groups to achieve a LogD in the optimal range for permeability (typically 1-3 for passive diffusion).

    • The addition of fluorine atoms can sometimes improve permeability by modulating lipophilicity.

  • Modify Molecular Size and Shape:

    • While less straightforward, minor reductions in molecular weight or alterations to the compound's three-dimensional shape can sometimes improve permeability.

  • Prodrug Strategies:

    • Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active inhibitor.

My permeability assay results are inconsistent. What are the common pitfalls?

Inconsistent permeability data can arise from several factors related to both the compound and the assay itself.

  • Poor Aqueous Solubility: If the compound precipitates in the assay buffer, the measured permeability will be artificially low. Ensure your compound is fully dissolved at the tested concentration. It may be necessary to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting the cell monolayer integrity.

  • Compound Instability: The compound may be degrading in the assay medium over the course of the experiment. Assess the chemical stability of your compound under the assay conditions.

  • Cell Monolayer Integrity: In cell-based assays like the Caco-2 assay, it is crucial to ensure the integrity of the cell monolayer. This is typically monitored by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests the monolayer has been compromised.

  • Non-specific Binding: The compound may be binding to the plastic of the assay plates, leading to lower measured concentrations and an underestimation of permeability. Using low-binding plates can help mitigate this issue.

My compound shows good passive permeability in the PAMPA assay but still has low cellular activity. What's the next step?

This scenario strongly suggests that the compound is a substrate for active efflux transporters. The PAMPA assay only measures passive diffusion across an artificial membrane and does not account for the activity of transporters.

To confirm this, you should perform a Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux. You can further investigate this by including known efflux pump inhibitors in your assay.

Frequently Asked Questions (FAQs)

What is a good starting point for assessing the permeability of my indazole inhibitor?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen for passive permeability. It can help you rank-order compounds and identify potential permeability liabilities early in the drug discovery process.

What is the difference between the PAMPA and Caco-2 assays?

The PAMPA assay measures passive diffusion across an artificial lipid membrane, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes, including efflux.

How do I interpret the apparent permeability coefficient (Papp) values from a Caco-2 assay?

Generally, Papp values are categorized as follows:

  • Low Permeability: < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s

  • High Permeability: > 10 x 10⁻⁶ cm/s

What is an efflux ratio and why is it important?

The efflux ratio is calculated by dividing the permeability in the basolateral-to-apical direction (B-A) by the permeability in the apical-to-basolateral direction (A-B) in a Caco-2 assay. A ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, which can significantly limit its intracellular concentration and efficacy.

Can formulation strategies improve the permeability of my indazole inhibitor?

Yes, for preclinical and clinical development, formulation strategies can be employed to enhance the absorption of poorly permeable compounds. These can include the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and facilitate absorption.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) and corresponding Caco-2 permeability data for a series of indazole-based CCR4 antagonists. This data illustrates how modifications to the indazole scaffold can impact permeability.

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 HHH0.5
2 OMeHH1.2
3 HFH0.8
4 HHCl1.5
5 OMeFH2.5
6 OMeHCl3.1

Data is illustrative and compiled from typical values seen in structure-permeability relationship studies of indazole derivatives.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phosphatidylcholine solution in dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Control compounds (high and low permeability)

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phosphatidylcholine solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Prepare the dosing solutions by diluting the test and control compounds in PBS to the final desired concentration (final DMSO concentration should be <1%). Add 150 µL of the dosing solution to each well of the coated filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To assess the permeability and potential for active transport of a compound across a monolayer of human intestinal cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound stock solution in DMSO

  • Control compounds (high and low permeability, and an efflux substrate like digoxin)

  • Lucifer yellow (for monolayer integrity assessment)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add HBSS to the receiver compartment (apical or basolateral).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution (test compound in HBSS) to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take a sample from the basolateral compartment and replace it with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux:

    • Add the dosing solution to the basolateral compartment.

    • Add fresh HBSS to the apical compartment.

    • Incubate and sample from the apical compartment as described above.

  • Monolayer Integrity Post-Assay: After the experiment, perform a Lucifer yellow leak test to confirm the monolayer integrity was maintained.

  • Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Where:

    • dQ/dt = the rate of appearance of the compound in the receiver compartment

    • A = the surface area of the membrane

    • C0 = the initial concentration in the donor compartment

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Diagnosis cluster_solution Solution problem High Biochemical Potency, Low Cellular Activity physchem Assess Physicochemical Properties (LogP, PSA, H-bonds) problem->physchem pampa PAMPA Assay (Passive Permeability) physchem->pampa caco2 Caco-2 Assay (A-B and B-A) pampa->caco2 If permeability is high low_pampa Low PAMPA Result pampa->low_pampa If permeability is low high_efflux High Efflux Ratio (Papp B-A / Papp A-B > 2) caco2->high_efflux diagnosis1 Diagnosis: Poor Passive Permeability low_pampa->diagnosis1 diagnosis2 Diagnosis: Substrate for Efflux Pumps high_efflux->diagnosis2 sar Structure-Activity Relationship (SAR) Guided Optimization diagnosis1->sar diagnosis2->sar formulation Formulation Strategies sar->formulation troubleshooting_flow start Start: Low Cellular Activity q1 Is passive permeability low? (e.g., from PAMPA assay) start->q1 a1_yes Yes: Focus on improving physicochemical properties. (Reduce PSA, optimize LogP) q1->a1_yes Yes q2 No: Is the compound an efflux pump substrate? (Caco-2 efflux ratio > 2) q1->q2 No a2_yes Yes: Modify structure to reduce efflux pump recognition or co-dose with an efflux inhibitor. q2->a2_yes Yes q3 No: Are there assay-related issues? q2->q3 No a3_yes Check for poor solubility, compound instability, or non-specific binding. q3->a3_yes Yes end Other issues to consider: metabolic instability, off-target effects q3->end No passive_diffusion_factors cluster_compound Compound Properties cluster_membrane Cell Membrane cluster_permeability Outcome lipophilicity Lipophilicity (LogP/LogD) membrane Lipid Bilayer permeability Passive Diffusion lipophilicity->permeability Increases (up to a point) size Molecular Size (MW) size->permeability Decreases polarity Polarity (PSA, H-bonds) polarity->permeability Decreases

References

Technical Support Center: Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of compound precipitation in my cell culture?

A1: Compound precipitation can manifest in several ways. You might observe a fine, sand-like powder, small crystals, or a cloudy or hazy appearance in the cell culture medium. These precipitates can be visible to the naked eye or may only be apparent under a microscope.[1][2] It is crucial to distinguish this from microbial contamination, such as bacteria or fungi, which can also cause turbidity.[3]

Q2: Why is it critical to address compound precipitation in my experiments?

A2: Compound precipitation can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the compound in solution will be lower than the intended concentration, leading to inaccurate dose-response curves and potentially masking the true biological effects of your compound.[4] Precipitates can also be toxic to cells or interfere with certain assays, particularly those that involve imaging.[1][2]

Q3: Can the solvent I use to dissolve my compound contribute to precipitation?

A3: Yes, the choice and concentration of the solvent are critical. Many compounds used in cell culture are poorly soluble in aqueous media and are often dissolved in organic solvents like dimethyl sulfoxide (DMSO). While a compound may be fully soluble in 100% DMSO, it can precipitate when this stock solution is diluted into the aqueous environment of the cell culture medium. This is often referred to as "crashing out." It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[5][6]

Troubleshooting Guides

Issue 1: My compound precipitates immediately upon addition to the cell culture medium.

Possible Causes and Solutions:

Cause Troubleshooting Steps
High Compound Concentration The final concentration of your compound may exceed its solubility limit in the cell culture medium. Solution: Perform a serial dilution of your compound to determine the highest concentration that remains in solution.
Rapid Dilution Adding a concentrated DMSO stock directly to the full volume of medium can cause a rapid change in solvent polarity, leading to precipitation. Solution: Try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to the final volume of culture medium.[6]
Low Temperature If your cell culture medium is cold, it can decrease the solubility of your compound. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[7]
pH Incompatibility The pH of your compound stock solution or the cell culture medium may not be optimal for solubility. Solution: Check the pKa of your compound. For acidic compounds, a slightly higher pH may increase solubility, while basic compounds may be more soluble at a lower pH.[8] You can try adjusting the pH of the medium slightly, but be mindful of the impact on cell health.
Issue 2: My compound appears to be soluble initially but precipitates over time during incubation.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Temperature Fluctuation Repeated warming and cooling of the culture plates can affect compound solubility. Solution: Maintain a stable temperature in the incubator and minimize the time plates are outside of the incubator.
Interaction with Media Components Some compounds can interact with salts (e.g., calcium and phosphate) or other components in the medium, leading to the formation of insoluble complexes over time.[1][2][3][9] Solution: If you are preparing your own medium, ensure that components like CaCl2 are dissolved separately.[1][2][3][9] Consider using a simpler medium formulation if possible.
Evaporation Evaporation of the culture medium can increase the concentration of the compound and other solutes, leading to precipitation. Solution: Ensure proper humidification of the incubator and use appropriate seals on culture plates or flasks.[1][3][9]
Metabolic Conversion Cells may metabolize the compound into a less soluble form. Solution: This is a more complex issue and may require analytical techniques to identify the metabolite and assess its solubility.

Factors Influencing Compound Solubility

The solubility of a compound in cell culture is a complex interplay of various factors. Understanding these can help in proactively preventing precipitation.

Solvent System Solvent System Co-solvents Co-solvents Solvent System->Co-solvents Final Concentration Final Concentration Solvent System->Final Concentration Primary Solvent (e.g., DMSO) Primary Solvent (e.g., DMSO) Solvent System->Primary Solvent (e.g., DMSO) Media Composition Media Composition Serum Content Serum Content Media Composition->Serum Content Salt Concentration Salt Concentration Media Composition->Salt Concentration Protein Binding Protein Binding Media Composition->Protein Binding pH pH Media Composition->pH Environmental Conditions Environmental Conditions Incubation Time Incubation Time Environmental Conditions->Incubation Time Light Exposure Light Exposure Environmental Conditions->Light Exposure Temperature Temperature Environmental Conditions->Temperature pKa pKa LogP LogP Crystal Form Crystal Form Compound Solubility Compound Solubility Compound Solubility->Solvent System Compound Solubility->Media Composition Compound Solubility->Environmental Conditions Compound Properties Compound Properties Compound Properties->LogP Compound Properties->Crystal Form

Caption: Factors influencing compound solubility in cell culture.

Quantitative Data on Compound Solubility

The following tables provide some examples of the solubility of common anticancer drugs. It is important to note that solubility can be highly dependent on the specific experimental conditions.

Table 1: Solubility of Selected Anticancer Drugs in Different Solvents

CompoundSolventSolubilityReference
Methotrexate DMSO~3 mg/mL[10]
PBS (pH 7.2)~1 mg/mL[10]
WaterInsoluble[7][11]
Doxorubicin HCl DMSO~10 mg/mL[2]
Water~10 mg/mL[12]
PBS (pH 7.2) with 10% DMSO~0.5 mg/mL[2]
Paclitaxel DMSO~5 mg/mL[4]
Ethanol~1.5 mg/mL[4]
PBS (pH 7.2) with 10% DMSO~0.1 mg/mL[4]

Table 2: Effect of pH on the Solubility of Doxorubicin in RPMI 1640 Medium

pHRelative Doxorubicin Uptake by A2780 cellsInterpretationReference
7.41xBaseline uptake at physiological pH.[2]
6.8~5x higher than at pH 7.4Increased drug availability at a slightly acidic pH, which is characteristic of the tumor microenvironment.[2]

Table 3: Impact of Fetal Bovine Serum (FBS) on Compound Availability

CompoundObservation in the Presence of SerumInterpretationReference
Paclitaxel Associates well with albumin in serum, preventing precipitation when diluted in serum-containing medium.Serum proteins can act as carriers for hydrophobic compounds, increasing their apparent solubility and preventing precipitation.[7]
General Observation Chemicals with high protein binding (>98% in human plasma) can still be >90% bound in media with 5-10% FBS.The unbound, and therefore biologically active, fraction of a compound can be significantly lower in the presence of serum.[13]

Experimental Protocols

To proactively address potential precipitation issues, it is advisable to determine the solubility of your compound under your specific experimental conditions. Here are protocols for two common solubility assays.

Kinetic Solubility Assay

This assay is a high-throughput method used in early drug discovery to determine the solubility of a compound when a DMSO stock solution is rapidly diluted into an aqueous buffer. It measures the concentration at which a compound begins to precipitate.

A Prepare Compound Stock in 100% DMSO B Serially Dilute Stock in DMSO A->B C Add Dilutions to Aqueous Buffer in Plate B->C D Incubate at Room Temperature C->D E Measure Precipitation D->E F Nephelometry (Light Scattering) E->F G UV/Vis Spectroscopy (Absorbance after filtration) E->G H Determine Kinetic Solubility F->H G->H

Caption: Workflow for a kinetic solubility assay.

Detailed Methodology (Nephelometry Method):

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[3]

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well or 384-well plate using DMSO.

  • Add Aqueous Buffer: Add your cell culture medium (or a buffer like PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).[4]

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[3]

  • Measure Light Scattering: Use a nephelometer to measure the light scattered by any precipitate in each well.[3][14]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Thermodynamic Solubility Assay

This "gold standard" assay measures the equilibrium solubility of a compound, which is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a lower throughput but more accurate measure of a compound's intrinsic solubility.

A Add Excess Solid Compound to Aqueous Buffer B Incubate with Agitation (24-48 hours) A->B C Allow to Settle and Reach Equilibrium B->C D Separate Solid from Supernatant C->D E Filtration D->E F Centrifugation D->F G Quantify Compound in Supernatant (e.g., LC-MS/MS) E->G F->G H Determine Thermodynamic Solubility G->H

Caption: Workflow for a thermodynamic solubility assay.

Detailed Methodology (Shake-Flask Method):

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing your cell culture medium or buffer.[15]

  • Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][15]

  • Separate Solid: Separate the undissolved solid from the saturated solution. This can be done by centrifugation or filtration.[4]

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in the supernatant using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under those conditions.

References

Improving the stability of 3,4-Dichloro-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3,4-Dichloro-1H-indazole in solution. The following information is based on general principles for halogenated heterocyclic compounds and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation of halogenated heterocyclic compounds.[1][2] The ionization state of the molecule can change with pH, potentially opening different degradation pathways.[2]

  • Solvent: The choice of solvent is crucial. While solubility is a key consideration, the solvent can also participate in degradation reactions. Protic solvents, for instance, may facilitate proton-mediated degradation pathways.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photochemical degradation.[3] It is a common practice to protect light-sensitive compounds from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for compounds susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Solvent Choice: Use a solvent in which the compound is known to be stable. Anhydrous aprotic solvents are often a good starting point for stock solutions.

Q3: In which common laboratory solvents is this compound soluble?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

It is expected to have low solubility in water.[4] Experimental verification of solubility in your chosen solvent system is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound from solution. - The concentration of the compound exceeds its solubility in the chosen solvent.- The temperature of the solution has decreased, reducing solubility.- The solvent has partially evaporated, increasing the concentration.- Prepare a more dilute solution.- Gently warm the solution to redissolve the precipitate.- Ensure containers are tightly sealed to prevent solvent evaporation.- Consider using a co-solvent system to improve solubility.
Loss of compound activity or inconsistent results over time. - Degradation of the compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Re-evaluate the storage conditions (temperature, light protection, inert atmosphere).- Analyze the solution using techniques like HPLC or LC-MS to check for the presence of degradation products.
Color change of the solution. - This can be an indicator of compound degradation or reaction with a component of the solution.- Investigate the cause of the color change by analyzing the solution for impurities or degradation products.- Ensure the purity of the solvent and other solution components.- If the color change is due to light exposure, enhance light protection measures.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Avoid excessive heating.

  • Storage: Store the stock solution in an amber vial at -20°C or below. For long-term storage, consider purging with an inert gas before sealing.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific solvent and under defined conditions.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area of the compound.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Assessment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve initial_hplc T=0 HPLC Analysis dissolve->initial_hplc incubate Incubate under Test Conditions initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc data_analysis Data Analysis timepoint_hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in solution.

logical_relationship instability Solution Instability Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) instability->check_storage check_solvent Evaluate Solvent Choice (Purity, Suitability) instability->check_solvent check_ph Assess Solution pH instability->check_ph prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh aliquot Use Single-Use Aliquots check_storage->aliquot check_solvent->prepare_fresh check_ph->prepare_fresh analytical_validation Perform Analytical Validation (HPLC, LC-MS) prepare_fresh->analytical_validation aliquot->analytical_validation

Caption: Troubleshooting logic for addressing solution instability of this compound.

References

Technical Support Center: Troubleshooting Kinase Assays with 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,4-Dichloro-1H-indazole in kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases might it inhibit?

  • Fibroblast Growth Factor Receptors (FGFRs)[3]

  • Polo-like Kinase 4 (PLK4)[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]

  • Tyrosine Threonine Kinase (TTK)[3]

  • Aurora Kinases[3]

  • Epidermal Growth Factor Receptor (EGFR)[3]

  • Leucine-Rich Repeat Kinase 2 (LRRK2)[5]

It is crucial to experimentally determine the inhibitory activity of this compound against your specific kinase of interest.

Q2: I am observing inconsistent IC50 values for this compound in my kinase assay. What are the potential causes?

Inconsistent IC50 values can arise from several factors. Here are some common culprits and troubleshooting steps:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to an artificially high and variable IC50.

    • Troubleshooting: Always prepare fresh dilutions of the compound from a high-concentration stock in 100% DMSO. Visually inspect your dilutions for any signs of precipitation. Consider using a solubility-enhancing co-solvent in your assay buffer, but ensure it does not affect your kinase activity.

  • DMSO Concentration: The final concentration of DMSO in the assay can affect enzyme activity. Variations in the final DMSO concentration between wells can lead to inconsistent results.

    • Troubleshooting: Maintain a consistent final DMSO concentration across all wells, including controls. It is recommended to keep the final DMSO concentration at or below 1%, although the tolerance of each kinase to DMSO should be determined empirically.[6] Some kinases can be stimulated or inhibited by DMSO itself.[7][8]

  • Assay Signal Interference: The compound may interfere with the assay's detection method.

    • Troubleshooting: Run control experiments with this compound in the absence of the kinase or substrate to check for autofluorescence or quenching in fluorescence-based assays, or for inhibition of the reporter enzyme (e.g., luciferase) in luminescence-based assays.

  • Reagent Instability: Ensure all reagents, especially the kinase and ATP, are properly stored and have not undergone multiple freeze-thaw cycles.

Q3: My kinase activity appears to increase at high concentrations of this compound. What could be the reason?

This paradoxical effect can be due to:

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that may interfere with the assay components in an unpredictable manner. These aggregates can sometimes sequester the substrate or interact with the detection reagents, leading to a false signal.

  • Assay Artifacts: The compound might interfere with the detection system in a concentration-dependent manner that appears as an increase in signal. For example, in fluorescence-based assays, the compound itself might be fluorescent at the detection wavelengths.[9]

  • Off-Target Effects: While less common for an increase in the primary kinase activity, the compound could be affecting other components in a complex assay system.

Troubleshooting Workflow for Inconsistent Results

G Troubleshooting Inconsistent Kinase Assay Results cluster_solubility Solubility Checks cluster_dmso DMSO Control cluster_interference Interference Assays cluster_reagents Reagent Quality start Inconsistent Results Observed solubility Check Compound Solubility start->solubility dmso Verify DMSO Concentration start->dmso interference Test for Assay Interference start->interference reagents Assess Reagent Stability start->reagents solubility_1 Visual inspection for precipitate solubility->solubility_1 dmso_1 Ensure consistent final % DMSO dmso->dmso_1 interference_1 Compound + Buffer (no enzyme/substrate) interference->interference_1 reagents_1 Use fresh aliquots of kinase & ATP reagents->reagents_1 solution Implement Corrective Actions solubility_2 Prepare fresh dilutions solubility_1->solubility_2 solubility_3 Test lower concentration range solubility_2->solubility_3 solubility_3->solution dmso_2 Run DMSO tolerance curve for kinase dmso_1->dmso_2 dmso_2->solution interference_2 Compound + Detection Reagents interference_1->interference_2 interference_2->solution reagents_2 Check buffer pH and composition reagents_1->reagents_2 reagents_2->solution

Caption: A logical workflow for troubleshooting inconsistent kinase assay results.

Quantitative Data Summary

The following table summarizes the physicochemical properties of this compound and reported IC50 values for various indazole-based kinase inhibitors to provide a general reference for potency.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄Cl₂N₂[10]
Molar Mass187.03 g/mol [10]

Table 2: Inhibitory Activity of Various Indazole Derivatives Against Different Kinases

Indazole Derivative ClassTarget KinaseIC50 (nM)Reference
3-(pyrrolopyridin-2-yl)indazoleTTKSingle-digit nM[3]
1H-indazole amideERK1/29.3 - 25.8[3]
1H-indazoleEGFR T790M5.3[3]
1H-indazoleEGFR8.3[3]
Dual Aurora A/B inhibitorAurora A/B26 / 15[3]
1H-indazole basedFGFR1-3800 - 90,000[3]
Indazole-basedPLK40.9[4]
3-(4-Pyrimidinyl) Indazole (MLi-2)LRRK2 (G2019S)0.76[5]

Note: This table provides examples of the potency of indazole-based inhibitors and is not specific to this compound. The actual IC50 of this compound against any kinase must be determined experimentally.

Experimental Protocols

General In Vitro Kinase Assay Protocol (Example using a fluorescence-based assay)

This protocol provides a general framework. Concentrations of kinase, substrate, ATP, and this compound should be optimized for your specific kinase and assay format.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in kinase buffer. The final ATP concentration should ideally be at or near the Km for the kinase to accurately determine competitive inhibition.

    • Kinase Solution: Dilute the kinase to the desired working concentration in kinase buffer.

    • Substrate Solution: Prepare the substrate (e.g., a fluorescently labeled peptide) in kinase buffer.

    • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Compound Dilution Series: Perform serial dilutions of the this compound stock in 100% DMSO. Then, dilute this series into kinase buffer to create the final working concentrations, ensuring the final DMSO concentration remains constant.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a microplate.

    • Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

    • Read the plate on a suitable fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G General In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (Add Inhibitor/DMSO) reagent_prep->plate_setup pre_incubation Pre-incubation (Kinase + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate/ATP) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation reaction_stop Stop Reaction (Add EDTA) reaction_incubation->reaction_stop detection Signal Detection (Fluorescence Reading) reaction_stop->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Diagrams

FGFR1 Signaling Pathway

G FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Differentiation) ERK->CellResponse ERK->CellResponse PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->CellResponse PKC PKC DAG->PKC PKC->CellResponse

Caption: Simplified representation of the FGFR1 signaling cascade.

BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Decreased Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Apoptosis

Caption: Key downstream pathways activated by the BCR-ABL oncoprotein.

PLK4 Signaling Pathway

G PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome localization STIL STIL PLK4->STIL phosphorylation CEP135 CEP135 PLK4->CEP135 phosphorylation Centrosome->PLK4 recruitment SAS6 SAS-6 STIL->SAS6 recruitment Procentriole Procentriole Formation SAS6->Procentriole CEP135->Procentriole CellCycle Cell Cycle Progression Procentriole->CellCycle

Caption: Simplified pathway of PLK4's role in centriole duplication.

References

Technical Support Center: Purification of 3,4-Dichloro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for 3,4-dichloro-1H-indazole analogs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound analogs.

Issue 1: Co-elution of Regioisomers during Column Chromatography

Problem: The desired 1H-indazole analog co-elutes with its 2H-regioisomer during silica gel column chromatography, resulting in an inseparable mixture.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Isomers Isomers of substituted indazoles often have very similar polarities, making separation on standard silica gel challenging.
Inappropriate Solvent System The chosen eluent may not provide sufficient selectivity to resolve the isomers.

Troubleshooting Workflow:

start Co-eluting Regioisomers on TLC option1 Modify Stationary Phase start->option1 Same Rf option2 Optimize Mobile Phase start->option2 option3 Consider Alternative Purification start->option3 sub_option1a Use Amine-Functionalized Silica option1->sub_option1a sub_option1b Use Alumina (Basic or Neutral) option1->sub_option1b sub_option2a Add a Modifier to the Eluent (e.g., triethylamine for basic analogs) option2->sub_option2a sub_option2b Explore Different Solvent Systems (e.g., Toluene/Ethyl Acetate, DCM/Methanol) option2->sub_option2b sub_option3a Attempt Recrystallization option3->sub_option3a sub_option3b Preparative HPLC option3->sub_option3b

Caption: Troubleshooting workflow for co-eluting regioisomers.

Issue 2: Poor Yield or No Crystallization during Recrystallization

Problem: The this compound analog either fails to crystallize from the chosen solvent system or does so with very low recovery.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The compound may be too soluble or too insoluble in the chosen solvent at different temperatures.
Presence of Impurities Impurities can sometimes inhibit crystal formation.
Cooling Rate is Too Fast Rapid cooling can lead to oiling out or the formation of very fine, impure crystals.

Troubleshooting Workflow:

start Failed Recrystallization step1 Review Solvent Selection start->step1 step2 Optimize Crystallization Conditions step1->step2 solv_choice Test a Range of Single and Mixed Solvents (e.g., Acetone/Water, Ethanol/Water, Acetonitrile/Water) step1->solv_choice step3 Pre-purification step2->step3 If still unsuccessful cond_opt Slow Cooling, Scratching Inner Surface of the Flask, Seeding with a Pure Crystal step2->cond_opt pre_purify Perform a quick filtration through a small plug of silica to remove highly polar or non-polar impurities step3->pre_purify

Caption: Troubleshooting workflow for recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound analogs?

A1: The most prevalent impurities are often regioisomers, specifically the corresponding 2H-indazole analogs, which form during the N-alkylation or N-arylation step. Depending on the synthetic route, you may also encounter starting materials or byproducts from side reactions. For instance, if the synthesis involves a cyclization reaction, incomplete cyclization can result in open-chain precursors as impurities.

Q2: Can you provide a starting point for a flash chromatography protocol for a this compound analog?

A2: A good starting point for flash chromatography on silica gel would be a gradient elution with a non-polar and a polar solvent. A common system is Hexane/Ethyl Acetate. You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity. For more polar analogs, a Dichloromethane/Methanol system may be more appropriate. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: What is a good solvent system for the recrystallization of this compound analogs?

A3: Based on methods for separating substituted indazole isomers, mixed solvent systems are often effective.[1] You can try dissolving your compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran) and then slowly adding a solvent in which it is poorly soluble (e.g., water) until the solution becomes slightly turbid.[1] Upon slow cooling, crystals should form. The optimal solvent ratio will need to be determined empirically for your specific analog.

Q4: My this compound analog is basic. How does this affect purification by column chromatography?

A4: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing peaks and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can be beneficial.

Experimental Protocols

Protocol 1: General Method for Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for each specific this compound analog.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the desired product from impurities (target Rf of the product is typically 0.2-0.4).

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent identified from the TLC analysis.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent that will be used in the gradient.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound analog.

Protocol 2: General Method for Purification by Recrystallization from a Mixed Solvent System

This protocol is a general method for the purification of substituted indazole isomers and should be adapted for specific this compound analogs.[1]

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a solvent in which it is highly soluble (e.g., acetone, ethanol, or acetonitrile) by gently warming.

    • To the warm solution, add a solvent in which the compound is poorly soluble (e.g., water) dropwise until a slight turbidity persists.

    • If the solution becomes too cloudy, add a few more drops of the first solvent until it is clear again.

    • Allow the test tube to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the primary (high-solubility) solvent in small portions while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary.

    • If there are insoluble impurities, perform a hot filtration.

    • To the hot solution, slowly add the secondary (low-solubility) solvent until the solution is slightly turbid.

    • Allow the flask to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the secondary solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Signaling Pathway Diagrams

Many this compound analogs are developed as kinase inhibitors. Below are diagrams of two common signaling pathways targeted by indazole-based compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Indazole_Analog This compound Analog Indazole_Analog->PI3K Inhibition Indazole_Analog->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound analogs.

cluster_cell_cycle Cell Cycle Regulation PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Mitotic_Progression Mitotic Progression Centrosome_Duplication->Mitotic_Progression Cell_Division Cell Division Mitotic_Progression->Cell_Division Indazole_Analog This compound Analog Indazole_Analog->PLK4 Inhibition

Caption: The PLK4 signaling pathway and potential inhibition by this compound analogs.

References

Dealing with regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and control regioisomer formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major regioisomers formed during indazole synthesis?

In many indazole synthesis protocols, the primary challenge is controlling the formation of two key regioisomers: N1-substituted and N2-substituted indazoles. The specific reaction pathway and the nature of the substituents can significantly influence the ratio of these isomers. For instance, in the synthesis of 2-aryl-2H-indazoles, careful selection of the reaction conditions is crucial to favor the desired isomer over the 1-aryl-1H-indazole counterpart.

Q2: How can I selectively synthesize the N1-substituted indazole?

Achieving high selectivity for N1-substituted indazoles often involves specific synthetic strategies:

  • Directed C-H Activation: Utilizing a directing group on one of the starting materials can guide the cyclization to favor the N1 isomer.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. For example, certain copper-catalyzed reactions have shown high selectivity for N1-arylation.

  • Post-synthesis Isomer Separation: If a mixture is unavoidable, chromatographic techniques can be employed to separate the N1 and N2 isomers.

Q3: What methods are effective for synthesizing N2-substituted indazoles?

The synthesis of N2-substituted indazoles can be favored through several approaches:

  • Davis-Beirut Reaction: This reaction is known to produce 2H-indazoles, although the regioselectivity can be influenced by the substrate.

  • Intramolecular C-H Amination: Rhodium-catalyzed intramolecular C-H amination of N-aryl-N-Boc-hydrazones has been shown to be a regioselective method for the synthesis of N2-substituted indazoles.

  • Cadogan-Sundberg Reaction: This reaction provides a route to 2-aryl-2H-indazoles, often with good yields.

Q4: How can I separate a mixture of N1 and N2 indazole regioisomers?

The separation of N1 and N2 regioisomers is typically achieved using chromatographic methods. Due to their different dipole moments and steric profiles, these isomers often exhibit different retention factors on silica gel.

  • Column Chromatography: This is the most common method. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is often effective.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining high-purity samples, HPLC can be a powerful tool.

Q5: Are there spectroscopic methods to differentiate between N1 and N2 indazole isomers?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for distinguishing between N1 and N2 isomers.

  • ¹H NMR: The chemical shift of the proton at the 3-position (H-3) is often diagnostic. In N1-substituted indazoles, this proton is typically shifted downfield compared to the corresponding N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also provide clear evidence for the substitution pattern.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can reveal through-space interactions between the substituent and the protons on the indazole core, helping to confirm the site of substitution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Regioselectivity (Mixture of N1 and N2 isomers) Reaction conditions are not optimized.1. Screen Catalysts and Ligands: For metal-catalyzed reactions, test a variety of catalysts and ligands. 2. Vary the Solvent: The polarity of the solvent can influence the transition states leading to the different isomers. 3. Adjust the Temperature: Running the reaction at a lower or higher temperature may favor one isomer over the other.
Low Yield of Desired Isomer Incorrect synthetic route chosen for the target isomer.1. Review the Literature: For your specific target molecule, consult the literature to find a synthetic method known to favor the desired regioisomer. 2. Consider a Multi-step Synthesis: It may be more efficient to use a longer synthetic route that offers better regiocontrol.
Difficulty in Separating Regioisomers Isomers have very similar polarities.1. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases (e.g., alumina instead of silica). 2. Consider Derivatization: Temporarily modifying one of the isomers with a protecting group can alter its polarity, facilitating separation. The protecting group can be removed after separation.
Ambiguous Spectroscopic Data Insufficient data to confidently assign the structure.1. Perform 2D NMR Experiments: COSY, HSQC, and HMBC experiments can help to unambiguously assign all proton and carbon signals. 2. X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides definitive proof of the structure.

Key Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination for N2-Substituted Indazole Synthesis

This protocol is based on a method for the regioselective synthesis of N2-substituted indazoles.

  • Reactant Preparation: In a glovebox, dissolve the N-aryl-N-Boc-hydrazone (0.2 mmol) in 1,2-dichloroethane (DCE) (2.0 mL) in a screw-capped vial.

  • Catalyst Addition: To the solution, add Rh₂(esp)₂ (0.002 mmol, 1 mol %).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the pure N2-substituted indazole.

Protocol 2: General Procedure for Separation of N1 and N2 Regioisomers by Column Chromatography
  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of mixture to be separated. Pack the column using the initial eluent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude mixture of N1 and N2 isomers in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin eluting with the initial solvent system. The less polar isomer will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.

  • Concentration: Combine the pure fractions of each isomer and concentrate them under reduced pressure to obtain the isolated products.

Visual Guides

Regioisomer_Formation cluster_start Starting Materials cluster_reaction Cyclization cluster_products Products A Aryl Hydrazine C Reaction Conditions (Catalyst, Solvent, Temp) A->C B Carbonyl Compound B->C N1 N1-Substituted Indazole C->N1 Pathway 1 N2 N2-Substituted Indazole C->N2 Pathway 2

Caption: Reaction pathways leading to N1 and N2 indazole regioisomers.

Troubleshooting_Workflow start Indazole Synthesis Reaction check_regio Analyze Product Mixture (e.g., by NMR) start->check_regio desired_ratio Is Regioisomeric Ratio Acceptable? check_regio->desired_ratio separate Separate Isomers (e.g., Column Chromatography) check_regio->separate Separation Feasible optimize Optimize Reaction Conditions (Catalyst, Solvent, Temp) desired_ratio->optimize No end Pure Desired Isomer desired_ratio->end Yes optimize->start separate->end

Caption: Workflow for addressing regioisomer issues in indazole synthesis.

Validation & Comparative

A Comparative Guide to Indazole-Based and other Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a representative indazole-based Fibroblast Growth Factor Receptor (FGFR) inhibitor, specifically a 3-(3,4-dichlorophenyl)-1H-indazole derivative, with other prominent classes of FGFR inhibitors. This analysis is supported by experimental data on their biochemical and cellular activities, alongside detailed experimental protocols and pathway visualizations to aid in research and development.

Introduction to FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is implicated in the development and progression of numerous cancers.[2] This has made FGFRs a significant target for cancer therapy, leading to the development of various small molecule inhibitors.

Indazole derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent and selective inhibition of FGFRs.[3][4] This guide focuses on a representative indazole-based inhibitor containing a 3-(3,4-dichlorophenyl)-1H-indazole core and compares its performance with other well-established FGFR inhibitors such as Infigratinib, Pemigatinib, and Futibatinib.

Biochemical Activity of FGFR Inhibitors

The in vitro inhibitory activity of various compounds against the four main FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

Inhibitor ClassCompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Indazole Derivative [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine100Not ReportedNot ReportedNot Reported[5]
Pan-FGFR Inhibitor Infigratinib (BGJ398)0.91.41.060[6]
Selective FGFR Inhibitor Pemigatinib (INCB054828)0.40.5130[6]
Irreversible Inhibitor Futibatinib (TAS-120)3.91.31.68.3[7]

Cellular Activity of FGFR Inhibitors

Cell-based assays are crucial for determining the efficacy of inhibitors in a more biologically relevant context. These assays measure the ability of a compound to inhibit cell proliferation or induce apoptosis in cancer cell lines with known FGFR alterations.

InhibitorCell LineFGFR AlterationIC50 (nM)Reference
Indazole Derivative (7r) HCT116Not specified40.5[4]
Infigratinib (BGJ398) SNU-16FGFR2 Amplification~10[8]
Pemigatinib (INCB054828) KMS-11FGFR3 Mutation~1[8]
Futibatinib (TAS-120) NCI-H1581FGFR1 Amplification~50[2]

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are vital for normal cellular functions.[1][9] Aberrant activation of these pathways due to FGFR dysregulation drives oncogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for FGFR Inhibitor Screening

The process of identifying and characterizing novel FGFR inhibitors typically involves a multi-step workflow, starting from initial high-throughput screening to in vivo validation.

Experimental_Workflow VirtualScreening Virtual Screening (e.g., AutoDock) KinaseAssay In Vitro Kinase Assay (e.g., P32 radioactive assay) VirtualScreening->KinaseAssay Hit Identification CellBasedAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellBasedAssay Potency Confirmation SelectivityProfiling Kinase Selectivity Profiling CellBasedAssay->SelectivityProfiling Efficacy & Selectivity InVivoModels In Vivo Animal Models (Xenografts) SelectivityProfiling->InVivoModels Preclinical Validation LeadOptimization Lead Optimization InVivoModels->LeadOptimization Candidate Selection

Caption: General workflow for FGFR inhibitor discovery.

Experimental Protocols

In Vitro FGFR Kinase Assay (P32 Radioactive Method)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an FGFR kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., 3,4-Dichloro-1H-indazole derivative)

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant FGFR1, and the poly(Glu, Tyr) substrate.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-32P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line with FGFR alteration

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[11][12]

Conclusion

The development of FGFR inhibitors represents a significant advancement in targeted cancer therapy. While direct comparative data for this compound as an FGFR inhibitor is not available in the public domain, the broader class of indazole derivatives demonstrates considerable promise. The representative 3-(3,4-dichlorophenyl)-1H-indazole compound shows potent FGFR1 inhibition.[5] However, more comprehensive profiling against other FGFR isoforms and in cellular models is necessary for a complete evaluation.

In comparison, approved FGFR inhibitors like Infigratinib, Pemigatinib, and Futibatinib have well-documented, potent activity against multiple FGFR isoforms and have demonstrated clinical efficacy in patients with FGFR-driven cancers.[6][7] The choice of an inhibitor for research or clinical development will depend on the specific FGFR alteration, the desired selectivity profile, and the therapeutic context. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel FGFR inhibitors.

References

A Comparative Efficacy Analysis: 3,4-Dichloro-1H-indazole and Axitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. This guide provides a comparative overview of the efficacy of the research compound 3,4-Dichloro-1H-indazole and the established multi-kinase inhibitor, Axitinib. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two molecules.

Introduction to the Compounds

Axitinib , marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[1] It is known to primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth.[2][3] Axitinib is an FDA-approved treatment for advanced renal cell carcinoma (RCC).[1]

This compound is a substituted indazole derivative. The indazole scaffold is a common feature in many kinase inhibitors, including Axitinib itself.[4] However, publicly available data on the specific efficacy of this compound as a kinase inhibitor is limited. This guide presents the available data for a closely related derivative to provide a potential, albeit indirect, point of comparison.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for Axitinib and a derivative of this compound. It is crucial to note that a direct comparison is challenging due to the lack of specific data for this compound.

Table 1: Kinase Inhibition Profile of Axitinib

Target KinaseIC50 (nM)Reference
VEGFR10.1[5]
VEGFR20.2[5]
VEGFR30.1-0.3[5]
PDGFRβ1.6[5]
c-Kit1.7[5]

Table 2: Kinase Inhibition Profile of a this compound Derivative

The following data is for the compound [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine.

Target KinaseIC50 (nM)Reference
FGFR1100[6]

Note: The data presented for the this compound derivative is for a structurally distinct molecule and targets a different kinase family (FGFR) than the primary targets of Axitinib (VEGFR). This highlights the need for further research to characterize the specific activity of this compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Ca->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: VEGFR Signaling Pathway Inhibition by Axitinib.

Kinase_Assay_Workflow start Start prepare Prepare Assay Plate: Kinase, Substrate, ATP start->prepare add_inhibitor Add Test Compound (e.g., this compound or Axitinib) prepare->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_signal Read Luminescence/ Fluorescence Signal add_detection->read_signal analyze Analyze Data (Calculate IC50) read_signal->analyze end End analyze->end

Caption: General Experimental Workflow for a Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to determine the efficacy of kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (this compound, Axitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a buffer solution.

    • Add the test compound at various concentrations to the wells of the assay plate.

    • Initiate the kinase reaction by adding the enzyme to the wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[5][7][8]

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound, Axitinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Seed cells into the wells of an opaque-walled multiwell plate at a predetermined density.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[2][9][10]

Conclusion

Axitinib is a well-characterized and potent inhibitor of VEGFR and other tyrosine kinases, with extensive data supporting its efficacy in both preclinical and clinical settings. Its mechanism of action through the inhibition of angiogenesis is well-established.

In contrast, the publicly available data on the specific kinase inhibitory activity of this compound is currently insufficient to draw a direct and comprehensive comparison with Axitinib. While the indazole scaffold is a promising starting point for the design of kinase inhibitors, as evidenced by the activity of a more complex derivative against FGFR1, the efficacy of the parent this compound molecule remains to be elucidated.

For researchers in drug discovery, this highlights a significant data gap and an opportunity for further investigation. The provided experimental protocols offer a framework for the systematic evaluation of this compound's potential as a kinase inhibitor. Future studies are necessary to determine its kinase selectivity profile, cellular activity, and in vivo efficacy to enable a meaningful comparison with established drugs like Axitinib.

References

Validating 3,4-Dichloro-1H-indazole as a PLK4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3,4-Dichloro-1H-indazole as a potential inhibitor of Polo-like Kinase 4 (PLK4). As no specific experimental data for this compound as a PLK4 inhibitor is currently available in the public domain, this document outlines a validation pathway by comparing its potential performance with established PLK4 inhibitors. The methodologies and comparative data presented are drawn from existing literature on well-characterized inhibitors, particularly those with an indazole scaffold and other recognized selective PLK4 inhibitors such as Centrinone.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Its overexpression is linked to centrosome amplification, a condition that can lead to genetic instability and is a hallmark of many cancers.[1][3] This makes PLK4 an attractive target for cancer therapy.[4] The validation of a novel compound like this compound requires a systematic approach involving biochemical assays, cell-based phenotypic assessments, and comparison with known inhibitors.

Comparative Analysis of PLK4 Inhibitors

A critical step in validating a novel inhibitor is to benchmark its performance against existing compounds. The following tables summarize key performance indicators for several known PLK4 inhibitors. This compound, upon characterization, would be evaluated against these benchmarks.

Table 1: Biochemical Activity of Selected PLK4 Inhibitors
CompoundScaffold TypePLK4 IC50 (nM)Aurora B IC50 (nM)Notes
This compound IndazoleTo Be Determined To Be Determined The subject of validation.
CFI-400437 Indolinone1.55[1]<15[1]Potent PLK4 inhibitor with some off-target effects on Aurora kinases.[1]
CFI-400945 Indolinone4.85[1]70.7[1]Orally active, selective PLK4 inhibitor that has entered clinical trials.[4][5]
Centrinone -2.71[1]-Highly selective and reversible PLK4 inhibitor, widely used as a tool compound.[1][2]
Axitinib -4.2[1]-Initially developed as a VEGFR inhibitor, also shows potent PLK4 inhibition.[1]
KW-2449 -52.6[1]<52.6A multi-kinase inhibitor with moderate PLK4 activity.[1]
Alisertib (MLN8237) -62.7[1]-Primarily an Aurora A kinase inhibitor with weak PLK4 activity.[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Selected PLK4 Inhibitors
CompoundCell LineAssay TypeIC50 (nM)Observed Phenotype
This compound VariousProliferation/ViabilityTo Be Determined To Be Determined
CFI-400945 H460 (NSCLC)Proliferation (MTT)24[6]Dose-dependent reduction in proliferation.[6]
CFI-400945 A549 (NSCLC)Proliferation (MTT)23[6]Dose-dependent reduction in proliferation.[6]
CFI-400437 MON (Rhabdoid)Proliferation (MTT)16.3[7]Inhibition of colony formation.[8]
Centrinone DAOY (Medulloblastoma)Proliferation (MTT)100.9[7]No induction of polyploidy.[8]

Cell-based IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate this compound as a PLK4 inhibitor.

Biochemical Kinase Assay (PLK4 Inhibition)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of PLK4.

Objective: To determine the IC50 value of this compound against PLK4.

Methodology: LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[9]

  • Reagents: Recombinant PLK4 enzyme, LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive kinase tracer, test compound (this compound), and assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. A common starting concentration is 4 mM.[9] b. In a 384-well plate, add 4 µL of the diluted test compound.[9] c. Add 8 µL of a pre-mixed solution containing the PLK4 enzyme and the Eu-labeled antibody. d. Add 4 µL of the Alexa Fluor® 647-labeled tracer. e. Incubate the plate at room temperature for 60 minutes. f. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. The IC50 value is calculated by fitting the dose-response curve using appropriate software.

Cell Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the anti-proliferative IC50 of this compound in relevant cancer cell lines.

Methodology: Sulforhodamine B (SRB) Assay

  • Cell Culture: Seed cancer cells (e.g., breast cancer lines like MDA-MB-468 or lung cancer lines like H460) in 96-well plates at an appropriate density and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 3-5 days.[10]

  • Cell Fixation: Gently remove the media and fix the cells by adding ice-cold 10% trichloroacetic acid (TCA) to each well and incubating for 30-60 minutes at 4°C.[10]

  • Staining: Wash the plates five times with water and allow to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[10]

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound SRB with 100 µL of 10 mM Tris base (pH 10.5).[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis of PLK4 Signaling

This technique is used to measure changes in the levels of PLK4 and downstream signaling proteins.

Objective: To confirm target engagement by observing the stabilization of PLK4 protein levels. PLK4 undergoes auto-phosphorylation which leads to its own degradation; inhibition of its kinase activity prevents this process, resulting in protein accumulation.[2][11]

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 18 hours).[11] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against PLK4 overnight at 4°C.[11][12] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative change in PLK4 protein levels upon treatment. An increase in the PLK4 band intensity is indicative of target engagement.

Visualizing Pathways and Workflows

PLK4 Signaling Pathway in Centrosome Duplication

The following diagram illustrates the central role of PLK4 in initiating centriole formation.

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Activates Autophosphorylation Autophosphorylation PLK4->Autophosphorylation CEP152 CEP152 CEP152->PLK4 Recruits to Centrosome CEP192 CEP192 CEP192->PLK4 Recruits to Centrosome SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates Cartwheel Formation Inhibitor This compound Inhibitor->PLK4 Inhibits Kinase Activity Inhibitor->Autophosphorylation Degradation Proteasomal Degradation Autophosphorylation->Degradation

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

Experimental Workflow for Inhibitor Validation

This diagram outlines the logical flow of experiments to validate a novel PLK4 inhibitor.

Experimental_Workflow Start Start: Novel Compound (this compound) BiochemAssay Biochemical Assay (e.g., LanthaScreen) Start->BiochemAssay DetermineIC50 Determine PLK4 IC50 BiochemAssay->DetermineIC50 CellProlif Cell-Based Assays (Proliferation, Viability) DetermineIC50->CellProlif If Potent Compare Compare Data with Known Inhibitors DetermineIC50->Compare TargetEngagement Target Engagement (Western Blot for PLK4) CellProlif->TargetEngagement CellProlif->Compare Phenotype Phenotypic Analysis (Cell Cycle, Apoptosis) TargetEngagement->Phenotype TargetEngagement->Compare Phenotype->Compare Conclusion Conclusion on Inhibitor Potential Compare->Conclusion

Caption: Workflow for the validation of a novel PLK4 inhibitor.

By following this structured approach of biochemical and cellular characterization and benchmarking against known inhibitors, researchers can effectively validate the potential of this compound as a novel PLK4 inhibitor for therapeutic development.

References

In Vivo Validation of Indazole-Based Anti-Tumor Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of a representative indazole derivative, compound 2f , against established multi-kinase inhibitors, Pazopanib and Axitinib , which also feature an indazole scaffold. The data presented is derived from preclinical studies in breast cancer xenograft models, offering insights into the therapeutic potential of this class of compounds.

Comparative Efficacy of Indazole Derivatives

The following tables summarize the in vivo anti-tumor efficacy of the indazole derivative 2f, Pazopanib, and Axitinib in murine models of breast cancer. These data provide a quantitative comparison of their ability to inhibit tumor growth.

Table 1: In Vivo Anti-Tumor Activity of Indazole Derivative 2f in a 4T1 Breast Cancer Model

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (%)Endpoint Tumor Volume (mm³) (Mean ± SD)
Vehicle Control---Data not specified
Compound 2fDose not specifiedRoute not specifiedSignificantSuppressed tumor growth

Source: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][2]

Table 2: In Vivo Anti-Tumor Activity of Pazopanib in Breast Cancer Xenograft Models

Treatment GroupDoseAdministration RouteTumor ModelTumor Growth Inhibition
Vehicle Control-Oral231-BR-HER2-
Pazopanib100 mg/kgOral231-BR-HER273% decline in large metastases
Vehicle Control-OralMCF7-HER2-BR3-
Pazopanib30 mg/kgOralVariousSignificantly delayed tumor growth
Pazopanib100 mg/kgOralVariousAlmost totally inhibited tumor growth

Sources: Pazopanib reveals a role for tumor cell B-Raf in the prevention of HER2+ breast cancer brain metastasis.[3], Overview of fundamental study of pazopanib in cancer.[4], The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models.[5]

Table 3: In Vivo Anti-Tumor Activity of Axitinib in a Breast Cancer Xenograft Model

Treatment GroupDoseAdministration RouteTumor ModelOutcome
Vehicle Control-OralMCF-7/ADR-
AxitinibDose not specifiedOralMCF-7/ADRUp-regulated breast cancer stem cell markers
Axitinib + DopamineDose not specifiedOralMCF-7/ADRSynergistic inhibition of tumor growth

Source: Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo anti-tumor activity assessment using a xenograft model.

4T1 Syngeneic Breast Cancer Mouse Model Protocol

This protocol outlines the establishment of a murine breast cancer model to evaluate the efficacy of anti-tumor compounds.[7][8]

  • Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • Subcutaneous Model: 4T1 cells (typically 1 x 10⁵ to 1 x 10⁶ cells in sterile PBS or Matrigel) are injected subcutaneously into the flank of the mice.

    • Orthotopic Model: 4T1 cells are injected into the mammary fat pad to mimic the natural tumor environment.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., indazole derivative 2f) and vehicle control are administered according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition is monitored throughout the study.

    • Secondary Endpoints: At the end of the study, tumors may be excised and weighed. Tissues can be collected for further analysis, such as histology, immunohistochemistry, and Western blotting to assess biomarkers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and metastasis (e.g., MMP9, TIMP2).[1][2]

  • Toxicity Assessment: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.

Visualizing Experimental and Biological Pathways

Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathway for the indazole derivative 2f.

G cluster_setup Experimental Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis cell_culture 4T1 Cell Culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation animal_model BALB/c Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Compound 2f vs. Vehicle) randomization->treatment tumor_measurement Tumor Volume/Weight treatment->tumor_measurement biomarker_analysis Biomarker Analysis (Apoptosis, Metastasis) treatment->biomarker_analysis toxicity Toxicity Assessment treatment->toxicity

In Vivo Experimental Workflow Diagram

G cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Indazole_2f Indazole Derivative 2f ROS Increased ROS Levels Indazole_2f->ROS Migration_Invasion Decreased Migration & Invasion Indazole_2f->Migration_Invasion Bcl2 Bcl-2 (Anti-apoptotic) Indazole_2f->Bcl2 Inhibits MMP Loss of Mitochondrial Membrane Potential ROS->MMP Bax Bax (Pro-apoptotic) MMP->Bax Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Signaling Pathway of Indazole 2f

The indazole derivative 2f has been shown to induce apoptosis in 4T1 breast cancer cells.[1][2] This process is associated with an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of apoptosis-related proteins such as Bax and Bcl-2, leading to the activation of caspase-3.[1][2] Furthermore, compound 2f has demonstrated the ability to inhibit cell migration and invasion.[1][2] Many indazole derivatives are known to exert their anti-tumor effects by inhibiting various protein kinases, such as VEGFR, which are critical for tumor angiogenesis and proliferation.[9]

References

Comparative Kinase Selectivity Profile of 3,4-Dichloro-1H-indazole and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of indazole-based compounds, with a focus on analogs of 3,4-Dichloro-1H-indazole. Due to the limited publicly available kinase screening data for this compound, this document utilizes data from structurally related indazole derivatives to provide insights into potential off-target interactions. All quantitative data is presented in structured tables, and detailed experimental methodologies for typical kinase screening assays are provided.

Introduction to Kinase Selectivity Profiling

Kinase inhibitors are a cornerstone of modern drug discovery, targeting the large family of protein kinases that regulate a vast array of cellular processes. A critical aspect of developing safe and effective kinase inhibitors is understanding their selectivity – the degree to which they inhibit their intended target versus other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity. Kinase selectivity profiling, where a compound is tested against a large panel of kinases, is therefore an essential step in the drug development pipeline. The indazole scaffold is a common core structure in many kinase inhibitors, and understanding the cross-reactivity profile of substituted indazoles is crucial for designing next-generation therapeutics.

Cross-Reactivity Data of Indazole Analogs

As a surrogate for this compound, this guide presents kinase inhibition data for a structurally related compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide , and other reported indazole-based kinase inhibitors. It is important to note that even small structural changes can significantly alter kinase selectivity. Therefore, the following data should be interpreted as an approximation of the potential cross-reactivity of this compound.

Kinase Target6-(2,6-dichloro-3,5-dimethoxyphenyl) -1H-indazole-4-carboxamide (% Inhibition at 1µM)1H-indazole-3-carboxamide derivative (PAK1 IC50)[1][2][3]N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (RIP2 Kinase IC50)[4]
FGFR185%--
FGFR278%--
FGFR381%--
VEGFR245%--
PAK1-9.8 nM-
RIP2 Kinase--5 nM

Disclaimer: The data presented above is for structurally related analogs and not for this compound itself. The actual kinase selectivity profile of this compound may vary significantly.

Experimental Protocols

The following are detailed methodologies for common kinase screening assays used to generate cross-reactivity profiles.

Radiometric Kinase Assay

This method is considered the gold standard for its direct measurement of kinase activity.[5][6][7][8]

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a peptide or protein substrate, ATP (spiked with γ-³²P-ATP or γ-³³P-ATP), and the test compound (e.g., this compound) at various concentrations. Control reactions are run with DMSO instead of the test compound.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the transfer of the radiolabeled phosphate from ATP to the substrate.

  • Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.

  • Washing: The paper is washed to remove any unbound ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control. IC50 values are determined by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This is a popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

  • Kinase Reaction: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test compound.

  • Reaction Termination and ATP Depletion: After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Detection: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Inhibition is calculated relative to a DMSO control, and IC50 values are determined from a concentration-response curve.

Signaling Pathways and Experimental Workflows

Understanding which signaling pathways are affected by a kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic applications. Indazole derivatives have been shown to inhibit kinases involved in several key signaling pathways.

Kinase_Screening_Workflow Kinase Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation KinasePanel Kinase Panel (e.g., 96-well plate) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Signal Detection (Radiometric or Luminescence) Incubation->Detection DataProcessing Data Processing (% Inhibition) Detection->DataProcessing IC50 IC50 Determination DataProcessing->IC50 SelectivityProfile Selectivity Profile Generation IC50->SelectivityProfile

Caption: A generalized workflow for kinase selectivity profiling.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16][17][18] Many kinase inhibitors target components of this pathway, such as RAF, MEK, and ERK.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

This pathway is critical for regulating cell growth, metabolism, and survival.[19][20][21][22][23] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making its components attractive drug targets.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for transmitting signals from cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[24][25][26][27][28]

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneExpression Gene Expression (Immune Response) Nucleus->GeneExpression

Caption: The canonical JAK/STAT signaling pathway.

References

Comparative Analysis of Dichloro-Substituted Indazoles as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of dichloro-substituted indazole derivatives, focusing on their efficacy as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The information is compiled from preclinical studies and is intended to inform researchers in the fields of oncology and medicinal chemistry.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. Dichloro-substituted indazoles, in particular, have emerged as a promising scaffold for the development of potent kinase inhibitors. This guide focuses on a specific series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles that have been synthesized and evaluated for their inhibitory activity against FGFR1, a key target in cancer therapy.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected dichloro-substituted indazole derivatives against the FGFR1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDStructureR GroupFGFR1 IC50 (nM)
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamidePhenyl69.1 ± 19.8
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide3-(4-methylpiperazin-1-yl)phenyl30.2 ± 1.9

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the compared compounds are provided below.

General Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles

The synthesis of the target compounds involves a multi-step process. A general procedure for the final coupling step is outlined here.

Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-substituted-1H-indazole-4-carboxamides (e.g., 10a, 13a):

  • To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid in dry dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature for 2 hours.

  • Add the appropriate substituted aniline (e.g., aniline for 10a, or 3-(4-methylpiperazin-1-yl)aniline for 13a) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired final compound.

Biological Assays

FGFR1 Kinase Activity Assay (In Vitro)

The inhibitory activity of the compounds against FGFR1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate.

  • Each well contains recombinant human FGFR1 kinase, a biotinylated poly(Glu, Tyr) 4:1 substrate, and ATP in kinase buffer.

  • The test compounds are added to the wells at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).

  • The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the level of substrate phosphorylation.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

The effect of the compounds on the viability of cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Mandatory Visualization

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds P1 Autophosphorylation FGFR->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PLCg PLCγ P1->PLCg STAT STAT P1->STAT PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dichloro-substituted Indazole Inhibitor->P1 Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Chemical Synthesis of Dichloro-substituted Indazoles Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification FGFR_Assay In Vitro FGFR1 Kinase Assay (TR-FRET) Purification->FGFR_Assay Cell_Assay Cell-Based Viability Assay (MTT) Purification->Cell_Assay IC50_Det IC50 Determination FGFR_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis Cell_IC50 Cellular IC50 Determination Cell_Assay->Cell_IC50 Cell_IC50->SAR_Analysis End End SAR_Analysis->End

References

A Comparative Guide to the Synthesis of Chlorinated Indazoles: An Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Chlorinated indazoles, a class of heterocyclic compounds, are crucial building blocks in the synthesis of numerous pharmacologically active molecules. This guide provides a comparative analysis of published synthesis methods for chlorinated indazoles, with a focus on reproducibility, scalability, and overall practicality for a research and development setting.

Comparison of Synthetic Methodologies

The synthesis of chlorinated indazoles can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. Below is a summary of common methods with a focus on their reported yields and potential challenges affecting their reproducibility.

MethodStarting MaterialKey ReagentsReported YieldRemarks on Reproducibility and Practicality
Diazotization of Anilines Substituted 2-methylanilinesAcetic anhydride, Isopentyl nitrite, LiOHUp to 100% (crude)This classical approach can be high-yielding. However, the use of nitrite reagents requires careful temperature control to avoid side reactions. The work-up can be tedious, and purification of the final product may be necessary to remove colored impurities.[1][2] Reproducibility can be affected by the purity of the starting aniline and the precise control of reaction conditions.
Copper-Catalyzed Intramolecular N-Arylation ortho-Chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthroline10-70%This method is versatile for the synthesis of N-phenyl and N-thiazolyl-1H-indazoles.[3] A key challenge is that yields are often lower when starting from o-chloro derivatives compared to o-bromo analogues.[4] The need for a copper catalyst and a ligand can add to the cost and complexity of the reaction, and removal of copper residues from the final product can be problematic. Reproducibility can be sensitive to the quality of the catalyst and ligand.
SNAr of ortho-Halobenzonitriles with Hydrazine 2,6-DichlorobenzonitrileHydrazine hydrate38-45% (overall for two steps)This method has been developed into a practical, large-scale synthesis for specific amino-substituted chlorinated indazoles.[5] A significant advantage is the avoidance of column chromatography, which enhances its scalability and reproducibility.[5][6] The regioselectivity of the cyclization step can be a critical factor to control for achieving high purity of the desired isomer.
Davis-Beirut Reaction ortho-NitrobenzylaminesBase (e.g., KOH)VariesThis reaction provides access to 2H-indazoles from readily available nitro compounds and is appealing due to the use of inexpensive starting materials and the avoidance of toxic metals.[7][8] The scope and limitations for the synthesis of chlorinated indazoles are not extensively detailed in the readily available literature, and the reaction can sometimes lead to a mixture of products, which would affect the ease of purification and reproducibility.[9][10]

Experimental Protocols

Below are detailed experimental protocols for two distinct methods of synthesizing chlorinated indazoles. These have been selected to represent a classical approach and a more modern, practical synthesis.

Method 1: Synthesis of 4-Chloro-1H-indazole via Diazotization

This procedure is adapted from a published method for the synthesis of 4-chloro-1H-indazole.[2]

Experimental Protocol:

  • To a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the reaction mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction mixture to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction mixture at 60 °C overnight.

  • After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the product.

Method 2: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This two-step protocol is described as a practical, large-scale synthesis that avoids chromatographic purification.[5]

Step 1: Regioselective Bromination

  • Combine 2,6-dichlorobenzonitrile and N-bromosuccinimide (NBS) in sulfuric acid.

  • The reaction conditions (temperature and time) need to be carefully controlled to ensure high regioselectivity.

  • The product is isolated by precipitation and filtration.

Step 2: Heterocycle Formation

  • The brominated intermediate is reacted with hydrazine hydrate in a suitable solvent.

  • The reaction mixture is heated to drive the cyclization.

  • The desired 7-bromo-4-chloro-1H-indazol-3-amine is obtained after a simple work-up, typically involving filtration and washing, without the need for column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the synthetic and analytical processes discussed, the following diagrams were generated using the DOT language.

cluster_diazotization Diazotization Synthesis Workflow start_diaz Start: Substituted 2-Methylaniline reagents_diaz Reagents: - Acetic Anhydride - Isopentyl Nitrite - Base (e.g., LiOH) start_diaz->reagents_diaz 1. Mix reaction_diaz Diazotization & Cyclization reagents_diaz->reaction_diaz 2. React workup_diaz Aqueous Work-up & Extraction reaction_diaz->workup_diaz 3. Quench & Isolate purification_diaz Purification (e.g., Recrystallization, Column Chromatography) workup_diaz->purification_diaz 4. Purify product_diaz Product: Chlorinated Indazole purification_diaz->product_diaz 5. Obtain Pure Product analysis_diaz Analysis: - NMR - MS - Elemental Analysis product_diaz->analysis_diaz

Caption: Workflow for the synthesis of chlorinated indazoles via diazotization.

cluster_snar SNAr Synthesis Workflow start_snar Start: ortho-Halobenzonitrile reagents_snar Reagents: - Hydrazine Hydrate start_snar->reagents_snar 1. Combine reaction_snar SNAr & Cyclization reagents_snar->reaction_snar 2. Heat workup_snar Work-up (e.g., Filtration, Washing) reaction_snar->workup_snar 3. Isolate product_snar Product: Chlorinated Aminoindazole workup_snar->product_snar 4. Obtain Product (Often without chromatography) analysis_snar Analysis: - NMR - MS product_snar->analysis_snar

Caption: Workflow for the practical synthesis of chlorinated aminoindazoles via SNAr.

Conclusion

The synthesis of chlorinated indazoles presents a variety of options for the modern chemist. While classical methods like diazotization can provide high yields, they may suffer from reproducibility issues and tedious purification protocols. Newer, "practical" methods, such as the SNAr reaction of ortho-halobenzonitriles with hydrazine, have been developed to address these challenges, offering more scalable and reproducible routes that often avoid cumbersome chromatographic purification. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the required scale, and the resources available. For industrial and large-scale academic applications, methods that are robust, use readily available starting materials, and have straightforward work-ups are generally preferred.

References

Benchmarking the Potency of 3,4-Dichloro-N-(1H-indol-5-yl)benzamide Against Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, against established standards in the inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The data presented herein is compiled from preclinical research to offer an objective benchmark of its potency and selectivity.

Comparative Potency Analysis

The inhibitory potential of 3,4-dichloro-N-(1H-indol-5-yl)benzamide against hMAO-B has been evaluated and compared with clinically approved and well-characterized inhibitors: Rasagiline, Selegiline, and Safinamide. Quantitative analysis demonstrates the high potency of the subject compound.

CompoundIC50 (nM) for hMAO-BKi (nM) for hMAO-BSelectivity Index (SI) over hMAO-AMechanism of Inhibition
3,4-dichloro-N-(1H-indol-5-yl)benzamide42[1][2]7[1][2]> 2375[1][2]Reversible, Competitive
Rasagiline4.43[3][4]Not specified> 50[1][2]Irreversible
Selegiline51[5][6]0.091 µM (Ki)[7]~450 fold[5][6]Irreversible
Safinamide98[3]Not specified> 892[8]Reversible

Note: A lower IC50/Ki value indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 for hMAO-A to the IC50 for hMAO-B, with a higher value indicating greater selectivity for hMAO-B.

Experimental Protocols

The following outlines a standard methodology for determining the in vitro inhibitory activity of compounds against hMAO-A and hMAO-B.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol is based on a chemiluminescent assay, such as the MAO-Glo™ Assay, which provides a sensitive and high-throughput method for measuring MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing a luminogenic MAO substrate and Luciferin Detection Reagent)

  • Test compound (3,4-dichloro-N-(1H-indol-5-yl)benzamide) and standard inhibitors (Rasagiline, Selegiline, Safinamide) dissolved in DMSO

  • 96-well or 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and standard compounds in DMSO. A typical concentration range for IC50 determination would be from 10⁻⁵ M to 10⁻⁹ M.

  • Assay Setup: To each well of the microplate, add the test or standard compound solution. Include control wells with DMSO only (for 100% enzyme activity) and a known inhibitor as a positive control.

  • Enzyme Addition: Add the recombinant hMAO-A or hMAO-B enzyme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a specified period, typically 60 minutes, to allow for the enzymatic reaction to occur.[9]

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a light-generating reaction that is proportional to the amount of underivatized substrate remaining.

  • Second Incubation: Incubate the plate for an additional 20 minutes at room temperature to stabilize the luminescent signal.[9]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control wells. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Design

To better understand the biological context and experimental approach, the following diagrams illustrate the monoamine oxidase signaling pathway and the workflow of the inhibition assay.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Mitochondrion Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO_B Monoamine Oxidase B (MAO-B) Monoamine_Neurotransmitter->MAO_B Metabolism Inactive_Metabolites Inactive Metabolites MAO_B->Inactive_Metabolites 3_4_Dichloro_1H_indazole_derivative 3,4-dichloro-N-(1H-indol-5-yl)benzamide 3_4_Dichloro_1H_indazole_derivative->MAO_B Inhibition

Caption: Monoamine Oxidase B Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound & Standards C Add Compounds, Enzyme, and Substrate to Plate A->C B Prepare hMAO-B Enzyme and Substrate Solution B->C D Incubate at 25°C C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 Values F->G

Caption: Workflow for hMAO-B Inhibition Assay.

References

A Head-to-Head Comparison of Dichloro-1H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activity of 3,4- and 3,5-dichloro-substituted 1H-indazole derivatives, supported by experimental data.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The position of halogen substituents on the indazole ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of the activity of representative 3,4- and 3,5-dichloro-substituted 1H-indazole derivatives, focusing on their inhibitory effects on Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.

Comparative Analysis of Biological Activity

Compound IDStructureTarget KinaseIC50 (nM)
Compound 1 [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amineFGFR1100[1]
Compound 2 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2[2][3]

Key Observations:

  • Both 3,4- and 3,5-dichloro-substituted indazole derivatives demonstrate potent inhibitory activity against FGFR1.

  • Compound 2, a more complex derivative with a 3,5-dichloro substitution pattern on a pendant phenyl ring, exhibits a lower IC50 value, suggesting higher potency against FGFR1 compared to the representative 3,4-dichloro-substituted Compound 1.

  • It is important to note that these are substituted derivatives, and the observed activity is a result of the entire molecular structure, not solely the dichlorination pattern of the indazole core. However, this data provides valuable insight into the potential of these scaffolds in designing potent kinase inhibitors.

Experimental Protocols

The inhibitory activities of the compared compounds were determined using a radioactive kinase assay. The following is a generalized protocol for a 32P-based kinase assay for FGFR1.

In Vitro FGFR1 Kinase Assay Protocol ([γ-32P]ATP)

This protocol outlines the essential steps for determining the in vitro inhibitory activity of compounds against FGFR1 using a radiometric assay.

  • Preparation of Reagents:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Enzyme: Recombinant human FGFR1 kinase domain.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide.

    • ATP Solution: A stock solution of ATP in water.

    • [γ-32P]ATP: Radiolabeled ATP.

    • Test Compounds: Serial dilutions of the test compounds (e.g., in DMSO).

    • Stop Solution: 75 mM phosphoric acid.

    • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Assay Procedure:

    • The kinase reaction is initiated by adding the FGFR1 enzyme to a reaction mixture containing the kinase buffer, the peptide substrate, and the test compound at various concentrations.

    • The mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is started by the addition of a mixture of unlabeled ATP and [γ-32P]ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • The P81 paper is washed multiple times with the stop solution (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the FGFR1 signaling pathway and a typical workflow for a kinase inhibitor screening assay.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 Co-receptor GRB2 GRB2 FGFR1->GRB2 Recruits PLCg PLCγ FGFR1->PLCg Activates PI3K PI3K FGFR1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription

Caption: FGFR1 signaling cascade.

Kinase_Assay_Workflow Kinase Inhibitor Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Test Compound Dilution Series Incubation Incubate Compound with Kinase Mix Compound_Prep->Incubation Reagent_Prep Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Start_Reaction Add [γ-32P]ATP to Initiate Reaction Incubation->Start_Reaction Reaction_Time Incubate for Defined Time Start_Reaction->Reaction_Time Stop_Reaction Spot onto P81 Paper Reaction_Time->Stop_Reaction Wash Wash Paper to Remove Free ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analysis Calculate % Inhibition and Determine IC50 Quantify->Analysis

References

Validating the Binding Mode of 3,4-Dichloro-1H-indazole: A Crystallographic and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive comparison of methodologies for validating the binding mode of 3,4-dichloro-1H-indazole, a scaffold of interest in kinase inhibitor development. While crystallographic data for this specific compound is not publicly available, this guide leverages the crystal structure of a closely related analog, a 6-(substituted)-1H-indazole derivative, in complex with Fibroblast Growth Factor Receptor 1 (FGFR1) to illustrate the power of X-ray crystallography. This crystallographic snapshot serves as a benchmark for comparison with other widely used experimental and computational techniques.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution three-dimensional information of the ligand-protein complex, revealing the precise orientation and interactions of the small molecule within the binding site. This atomic-level detail is invaluable for structure-activity relationship (SAR) studies and for guiding further lead optimization.

A study on novel 1H-indazol-3-amine scaffold derivatives as FGFR1 inhibitors successfully obtained a crystal structure of compound 7n bound to FGFR1.[1] This structure provides a blueprint for understanding how the indazole core interacts with the kinase hinge region, a critical interaction for kinase inhibition. The nitrogen atoms of the indazole ring typically form hydrogen bonds with the backbone of the hinge region residues, anchoring the inhibitor in the ATP-binding pocket.

Experimental Protocol: X-ray Crystallography

The determination of a co-crystal structure involves a multi-step process:

  • Protein Expression and Purification: The target protein (e.g., FGFR1 kinase domain) is expressed in a suitable system (e.g., Spodoptera frugiperda (Sf9) insect cells) and purified to homogeneity using chromatographic techniques.

  • Co-crystallization: The purified protein is mixed with a molar excess of the inhibitor (e.g., the this compound derivative) and subjected to crystallization screening using various precipitants, buffers, and additives.

  • X-ray Diffraction Data Collection: The resulting crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The protein-ligand model is built into the electron density and refined to yield the final atomic coordinates.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Solution p1 Gene Cloning & Expression Vector Construction p2 Protein Expression (e.g., Sf9 cells) p1->p2 p3 Protein Purification (e.g., Chromatography) p2->p3 c1 Complex Formation (Protein + Ligand) p3->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 d1 X-ray Diffraction c3->d1 d2 Data Processing d1->d2 d3 Structure Determination & Refinement d2->d3 output 3D Protein-Ligand Structure d3->output

Experimental workflow for protein-ligand co-crystallography.

Alternative and Complementary Validation Methods

While crystallography provides the most definitive evidence, other techniques are crucial for characterizing the binding interaction, especially when obtaining high-quality crystals is challenging.

MethodInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Ligand binding confirmation- Identification of binding site residues- Structural information on the bound ligand conformation- Can be performed in solution- Provides dynamic information- Does not require crystallization- Requires larger amounts of protein- Isotope labeling is often necessary- Size limitations for the protein
Isothermal Titration Calorimetry (ITC) - Binding affinity (Kd)- Thermodynamic parameters (ΔH, ΔS)- Stoichiometry of binding- Provides a complete thermodynamic profile of the interaction- No labeling or immobilization required- Requires relatively large amounts of material- Can be sensitive to buffer conditions
Computational Docking - Predicted binding pose- Estimation of binding affinity (scoring functions)- Fast and cost-effective- Can screen large libraries of compounds- Accuracy of scoring functions can be a limitation- Does not provide direct experimental evidence
Mutagenesis Studies - Identification of key interacting residues- Can confirm the functional importance of specific residues identified by crystallography or docking- Can be time-consuming- Mutations might alter the overall protein structure and stability
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in identical buffer solutions.

  • Titration: A series of small injections of the ligand into the protein solution is performed.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Signaling Pathway Context: FGFR Inhibition

This compound and its analogs are often investigated as inhibitors of protein kinases, such as FGFR. The Fibroblast Growth Factor Receptor signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. Inhibitors that bind to the ATP-binding site of FGFR block the downstream signaling cascade, thereby inhibiting tumor growth.

signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Inhibitor->Autophosphorylation Inhibits

Simplified FGFR signaling pathway and the inhibitory action of indazole compounds.

Conclusion

Validating the binding mode of a small molecule inhibitor is a critical step in drug development. While X-ray crystallography remains the gold standard for providing a definitive, high-resolution picture of the protein-ligand interaction, a combination of orthogonal methods provides a more complete understanding. For this compound and its analogs targeting protein kinases like FGFR, the integration of crystallographic data from close analogs with biophysical techniques such as ITC and NMR, alongside computational modeling, offers a robust strategy for confirming the binding mode and guiding the design of more potent and selective therapeutic agents.

References

Assessing the ADME Properties of 3,4-Dichloro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole moiety is a well-established scaffold in medicinal chemistry, recognized for its role in numerous pharmacologically active agents.[1][2] Its isosteric relationship with structures like indole and phenol allows for the modulation of physicochemical properties, often leading to improved metabolic stability and desirable pharmacokinetic profiles.[2] This guide provides a comparative assessment of the anticipated ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-dichloro-1H-indazole, placing it in context with other chemical classes and providing the foundational experimental protocols for its evaluation. While specific experimental data for this compound is not publicly available, this document extrapolates expected properties based on the broader class of indazole derivatives and outlines the standard assays required for a comprehensive ADME assessment.

Comparative ADME Properties

The following table summarizes the expected ADME properties of this compound in comparison to a hypothetical alternative, Compound X, which represents a typical small molecule drug candidate with moderate ADME characteristics. This comparison is illustrative and serves as a framework for interpreting experimental results.

ADME Parameter This compound (Expected) Compound X (Alternative) Significance in Drug Development
Aqueous Solubility Low to ModerateModerateAffects dissolution and absorption.
Permeability (Papp, Caco-2) Moderate to HighModeratePredicts intestinal absorption.[3][4]
Metabolic Stability (t½, HLM) Moderate to HighModerateInfluences in vivo half-life and clearance.[5][6]
Plasma Protein Binding (%) HighModerate to HighImpacts the unbound fraction of the drug available for therapeutic effect.[7][8][9]
CYP450 Inhibition (IC50) Low PotentialVariesRisk of drug-drug interactions.
In vivo Half-life (t½, rat) ModerateModerateDetermines dosing frequency.
Oral Bioavailability (%) ModerateModerateThe fraction of an orally administered dose that reaches systemic circulation.

Experimental Protocols

A thorough evaluation of the ADME properties of this compound would involve a battery of in vitro and in vivo assays.[10][11][12] Below are detailed protocols for key experiments.

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict human intestinal absorption of drugs.[3][11]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[13]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[13]

  • Transport Study:

    • The test compound (e.g., at a 10 µM concentration) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours).[3]

    • To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).[4]

    • Samples are collected from the donor and receiver compartments at specified time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[4] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[4]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[5][14]

  • Incubation:

    • The test compound (e.g., at a 1 µM concentration) is incubated with human liver microsomes (e.g., at 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[5][15]

    • The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[16]

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[16]

  • Quantification: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[14]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[14][16]

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[7][8][17]

  • Assay Setup:

    • A RED (Rapid Equilibrium Dialysis) device is used, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.

    • The test compound is spiked into plasma (human or animal) and added to the sample chamber.[7]

    • A protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the buffer chamber.[7]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to equilibrate across the membrane.[17]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.[17]

Visualizations

The following diagrams illustrate key workflows and concepts in ADME assessment.

ADME_Experimental_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_decision Decision Making solubility Aqueous Solubility permeability Caco-2 Permeability pk_study Animal PK Study (e.g., Rat) solubility->pk_study metabolic_stability Microsomal Stability permeability->pk_study ppb Plasma Protein Binding metabolic_stability->pk_study cyp_inhibition CYP450 Inhibition ppb->pk_study cyp_inhibition->pk_study go_nogo Go/No-Go Decision pk_study->go_nogo

Caption: High-level workflow for ADME assessment in drug discovery.

ADME_Properties_Relationship absorption Absorption bioavailability Oral Bioavailability absorption->bioavailability distribution Distribution metabolism Metabolism distribution->metabolism excretion Excretion distribution->excretion efficacy_toxicity Efficacy & Toxicity distribution->efficacy_toxicity Free Drug Concentration metabolism->excretion metabolism->bioavailability First-Pass Effect metabolism->efficacy_toxicity Metabolite Activity bioavailability->distribution

Caption: Interrelationship of ADME properties influencing drug efficacy.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (CYP450-mediated) parent->hydroxylation dehalogenation Dechlorination parent->dehalogenation glucuronidation Glucuronidation (UGT-mediated) hydroxylation->glucuronidation excreted_metabolite Excreted Metabolite glucuronidation->excreted_metabolite

Caption: A potential metabolic pathway for this compound.

References

A Comparative Guide to the Synthetic Routes of Chlorinated Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom to the indazole ring can significantly modulate a compound's physicochemical properties and pharmacological profile. This guide provides a comparative overview of the primary synthetic routes to access chlorinated indazoles, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of chlorinated indazoles can be broadly categorized into two main approaches:

  • Direct Chlorination of an Indazole Core: This method involves the introduction of a chlorine atom onto a pre-existing indazole ring system.

  • Cyclization of Chlorinated Precursors: This strategy relies on the formation of the indazole ring from starting materials that already contain a chlorine atom.

Each of these strategies offers distinct advantages and is suited for accessing different isomers of chlorinated indazoles.

Direct Chlorination of Indazoles

Direct C-H chlorination of the indazole ring is a common and straightforward approach. The regioselectivity of the chlorination is highly dependent on the reaction conditions and the nature of the chlorinating agent.

A notable metal-free method for the regioselective halogenation of 2H-indazoles has been developed, offering an environmentally friendly option. This method can be tuned to produce mono- or poly-halogenated products by adjusting the reaction conditions[1].

Quantitative Data for Direct Chlorination
ProductChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-2-phenyl-2H-indazoleN-Chlorosuccinimide (NCS)H₂O250.592[1]
3,5-Dichloro-2-phenyl-2H-indazoleN-Chlorosuccinimide (NCS)EtOH80270[1]
3,7-Dichloro-2-phenyl-2H-indazoleN-Chlorosuccinimide (NCS)EtOH80268[1]
Experimental Protocol: Synthesis of 3-Chloro-2-phenyl-2H-indazole[1]

To a solution of 2-phenyl-2H-indazole (1.0 mmol) in water (10 mL) was added N-chlorosuccinimide (1.1 mmol). The reaction mixture was stirred at 25 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-chloro-2-phenyl-2H-indazole.

Synthetic Pathway for Direct Chlorination

Direct_Chlorination Indazole 2-Phenyl-2H-indazole NCS NCS, H₂O, 25°C Indazole->NCS ChlorinatedIndazole 3-Chloro-2-phenyl-2H-indazole NCS->ChlorinatedIndazole Hydrazone_Cyclization Hydrazone o-Chlorinated Arylhydrazone Reagents CuI, KOH, 1,10-Phenanthroline DMF, 120°C Hydrazone->Reagents Indazole N-Substituted Indazole Reagents->Indazole Three_Component Aldehyde 2-Bromobenzaldehyde Reagents CuI, TMEDA DMSO, 120°C Aldehyde->Reagents Amine Primary Amine Amine->Reagents Azide Sodium Azide Azide->Reagents Indazole 2-Aryl-2H-indazole Reagents->Indazole

References

Evaluating the Off-Target Profile of 3,4-Dichloro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target profile of 3,4-Dichloro-1H-indazole and its alternatives. Due to the limited publicly available data on the direct off-target profile of this compound, this guide infers its potential activity based on a structurally similar compound and compares it with a well-characterized multi-kinase inhibitor, BMS-777607.

Introduction

This compound is a small molecule belonging to the indazole class of compounds, which are known to exhibit a wide range of biological activities, frequently as kinase inhibitors. Understanding the off-target profile of such compounds is critical in drug discovery and development to assess potential polypharmacology, identify secondary therapeutic applications, and mitigate adverse effects. This guide provides an objective comparison to aid researchers in evaluating its potential applications and liabilities.

Comparative Analysis of Kinase Inhibition

CompoundPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)
This compound Analog FGFR1100Not publicly availableNot publicly available
BMS-777607 c-Met3.9Axl1.1
Axl1.1Ron1.8
Ron1.8Tyro34.3
Tyro34.3Lck, VEGFR-2, TrkA/B>156

Note: Data for the this compound analog is based on the activity of [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine. The off-target profile for this specific analog is not detailed in the available literature. Data for BMS-777607 is from cell-free assays.[1][2]

Signaling Pathway Context: On-Target vs. Off-Target Effects

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway. "On-target" effects occur when an inhibitor binds to its intended RTK, blocking downstream signaling. "Off-target" effects arise when the inhibitor binds to other, unintended kinases, which can lead to unforeseen biological consequences.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_on On-Target RTK (e.g., FGFR1) Downstream_on Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK_on->Downstream_on RTK_off Off-Target Kinase Downstream_off Off-Target Signaling RTK_off->Downstream_off Ligand_on Ligand Ligand_on->RTK_on Activation Inhibitor_on This compound (Inferred) Inhibitor_on->RTK_on Inhibition (On-Target) Inhibitor_on->RTK_off Inhibition (Off-Target) Inhibitor_off Alternative Inhibitor (e.g., BMS-777607) Inhibitor_off->RTK_on Inhibition (Off-Target) Inhibitor_off->RTK_off Inhibition (On-Target) Cell_Response_on Cellular Response (e.g., Proliferation, Survival) Downstream_on->Cell_Response_on Cell_Response_off Unintended Cellular Response Downstream_off->Cell_Response_off

Figure 1. Generalized RTK signaling and inhibitor action.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for determining the off-target profile of a small molecule inhibitor like this compound.

Off_Target_Workflow cluster_workflow Kinase Inhibitor Off-Target Profiling Workflow Start Test Compound (e.g., this compound) Assay In Vitro Kinase Assay (Radiometric or Luminescence-based) Start->Assay Panel Broad Kinase Panel Screening (e.g., >300 kinases) Assay->Panel Data Data Analysis (IC50 Determination) Panel->Data Validation Cell-based Assays (Target Engagement & Phenotypic Effects) Data->Validation End Off-Target Profile Validation->End

Figure 2. Experimental workflow for kinase off-target profiling.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of a compound against a panel of kinases.

1. Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., myelin basic protein for MAPKs)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a microcentrifuge tube.

  • Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Place the dried papers into scintillation vials with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

This protocol can be adapted for high-throughput screening using luminescence-based assays, which measure ATP depletion (e.g., Kinase-Glo®).

Conclusion

While direct experimental data for the off-target profile of this compound is limited, its structural similarity to a known FGFR1 inhibitor suggests it is likely a kinase inhibitor. When compared to a well-profiled multi-kinase inhibitor like BMS-777607, it highlights the importance of comprehensive screening to understand a compound's full spectrum of activity. Researchers working with this compound should consider performing broad-panel kinase screening to elucidate its selectivity and potential off-target effects, thereby enabling a more informed interpretation of experimental results and assessment of its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 3,4-Dichloro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 3,4-Dichloro-1H-indazole based on safety data sheets for analogous chlorinated compounds and general principles for handling hazardous chemical waste. No specific safety data sheet for this compound was located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it is considered hazardous waste and requires specialized disposal procedures. Improper disposal can lead to toxic exposure and long-term environmental damage.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety goggles or a full-face shieldTo protect eyes from splashes or dust.
Respiratory Protection NIOSH-approved respiratorRequired if dust or aerosols are generated.[2]
Protective Clothing Laboratory coat, closed-toe shoesTo prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, compatible, and properly sealed container.[1] The container should be clearly labeled as "Hazardous Waste: this compound".

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.

2. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1] Chlorinated organic compounds are toxic to aquatic life and can persist in the environment.

  • The recommended method for the disposal of chlorinated organic residues is through high-temperature incineration at a licensed and approved chemical destruction facility.[1][3] This process breaks down the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal is carried out in compliance with all relevant regulations.

Experimental Protocols Cited

While this document focuses on disposal, the handling procedures are informed by standard laboratory safety protocols for hazardous chemicals. Key principles include minimizing exposure, preventing spills, and using appropriate engineering controls like fume hoods.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Container B->C E Spill Occurs B->E D Store in Secondary Containment C->D G Contact EHS for Disposal Pickup D->G E->C No F Clean Spill & Contain Waste E->F Yes F->C H Transport to Approved Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Dichloro-1H-indazole was not located. The following guidance is based on safety data for structurally related compounds, including other dichlorinated and halogenated indazoles. Researchers should handle this compound with caution and adhere to rigorous safety protocols.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is critical to mitigate the risks associated with handling this compound, which, based on related compounds, is expected to cause skin and eye irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Standard
Eye Protection Safety Glasses or GogglesMust be worn at all times. Should provide side shields for enhanced protection.[3]
Hand Protection Chemical-resistant GlovesImpervious gloves are recommended. Nitrile or neoprene gloves are generally suitable for handling halogenated organic compounds.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Dust Mask or RespiratorRecommended when handling the powder form to avoid inhalation of dust particles.[4] Use in a well-ventilated area or under a fume hood is essential.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.

1. Preparation:

  • Ensure a well-ventilated workspace, preferably a chemical fume hood.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Have appropriate spill cleanup materials on hand (e.g., absorbent pads, waste bags).

2. Handling the Compound:

  • Wear all required PPE before handling the container.

  • Carefully open the container to avoid generating dust.

  • Weigh the required amount of the compound in a designated area within the fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound and any contaminated disposable PPE (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[5]

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Assemble PPE - Prepare spill kit handling Handling - Wear full PPE - Weigh and handle in hood - Avoid dust generation prep->handling use Experimental Use - Conduct experiment in hood - Maintain containment handling->use emergency Emergency Response - Eye/Skin contact: Flush - Inhalation: Move to fresh air - Spill: Contain and clean handling->emergency If Exposure or Spill Occurs decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon use->emergency If Exposure or Spill Occurs disposal Waste Disposal - Segregate waste - Label hazardous waste - Dispose via approved vendor decon->disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.